molecular formula C12H14N2O4 B14766111 2-Nitro-3-(piperidin-1-yl)benzoic acid

2-Nitro-3-(piperidin-1-yl)benzoic acid

Cat. No.: B14766111
M. Wt: 250.25 g/mol
InChI Key: FTYOWYWLBSJCEG-UHFFFAOYSA-N
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Description

2-Nitro-3-(piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-3-(piperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-(piperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-nitro-3-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(11(9)14(17)18)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16)

InChI Key

FTYOWYWLBSJCEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Nitro-3-(piperidin-1-yl)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitro-3-(piperidin-1-yl)benzoic acid: Structure, Properties, and Synthetic Strategies

Introduction

2-Nitro-3-(piperidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The molecule features a benzoic acid core with a nitro group and a piperidine ring attached to the aromatic ring at positions 2 and 3, respectively. While specific experimental data for this particular isomer is not extensively available in public literature, its chemical structure suggests potential applications as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications based on the known chemistry of related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Nitro-3-(piperidin-1-yl)benzoic acid combines the functionalities of a carboxylic acid, a nitro-aromatic system, and a tertiary amine. This unique combination of functional groups is expected to influence its chemical reactivity and biological activity.

Structure:

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for 2-Nitro-3-(piperidin-1-yl)benzoic acid is presented in the table below. These values are estimated based on the properties of structurally related compounds, such as 5-nitro-2-(piperidin-1-yl)benzoic acid and 2-nitrobenzoic acid.[1][2]

PropertyPredicted Value
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
AppearanceOff-white to yellow solid
Melting Point130-140 °C (estimated)
Boiling Point> 300 °C (decomposes)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa (acidic)~3-4 (for the carboxylic acid)
pKa (basic)~4-5 (for the piperidine nitrogen)

Proposed Synthetic Pathway

A plausible synthetic route for 2-Nitro-3-(piperidin-1-yl)benzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This approach would likely start with a commercially available di-substituted benzene derivative, such as 2-chloro-3-nitrobenzoic acid or 3-fluoro-2-nitrobenzoic acid, and react it with piperidine. The presence of an electron-withdrawing nitro group ortho to the halogen enhances the reactivity of the aromatic ring towards nucleophilic attack.

A proposed workflow for the synthesis is detailed below:

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 2-chloro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.2-1.5 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthetic Workflow Diagram:

G reagents 2-chloro-3-nitrobenzoic acid Piperidine K2CO3, DMF reaction_vessel Reaction at 80-100 °C reagents->reaction_vessel 1. Add reagents workup Aqueous Work-up (Ice-water quench) reaction_vessel->workup 2. Monitor reaction (TLC/HPLC) purification Acidification & Recrystallization workup->purification 3. Isolate crude product product 2-Nitro-3-(piperidin-1-yl)benzoic acid purification->product 4. Purify

Caption: Proposed synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid.

Potential Applications

Substituted nitrobenzoic acids and piperidine-containing compounds are valuable intermediates in various fields. The applications of related compounds suggest several potential areas of interest for 2-Nitro-3-(piperidin-1-yl)benzoic acid.

  • Pharmaceutical Synthesis: The core structure of this molecule is analogous to precursors used in the synthesis of benzodiazepines and quinazolinones.[3] The piperidine moiety can influence the pharmacological properties of resulting heterocyclic systems.[3] Additionally, piperidine and its derivatives have shown a wide range of biological activities, including antiviral and anticancer properties.[4] The presence of the nitro group is also a key feature in some antibacterial and antiprotozoal drugs.[5]

  • Agrochemical Development: 2-Nitrobenzoic acid and its derivatives are crucial building blocks in the synthesis of various agrochemicals, including insecticides and herbicides.[6] For instance, 2-nitro-3-methylbenzoic acid is a key starting material for modern diamide insecticides.[6][7][8] The unique substitution pattern of 2-Nitro-3-(piperidin-1-yl)benzoic acid could lead to novel crop protection agents.

  • Materials Science: Nitro-substituted aromatic compounds can possess interesting electronic and optical properties, making them candidates for applications in materials science, such as in the development of dyes, pigments, or nonlinear optical materials.[9]

Safety and Handling

While a specific safety data sheet for 2-Nitro-3-(piperidin-1-yl)benzoic acid is not available, the safety precautions can be inferred from related compounds.[10][11][12]

  • Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[10] It may be harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use only in a well-ventilated area and avoid breathing dust.[12] Keep away from strong oxidizing agents and bases.[11]

  • First Aid:

    • If inhaled: Move the person to fresh air.[10]

    • In case of skin contact: Wash off immediately with plenty of water.[11]

    • In case of eye contact: Rinse cautiously with water for several minutes.[10]

    • If swallowed: Clean mouth with water and drink plenty of water afterwards.[11]

Conclusion

2-Nitro-3-(piperidin-1-yl)benzoic acid represents a potentially valuable, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, such as nucleophilic aromatic substitution. The combination of a nitro group, a carboxylic acid, and a piperidine moiety on a benzoic acid scaffold suggests a wide range of potential applications in drug discovery, agrochemical research, and materials science. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

  • Sigma-Aldrich. (2025, April 24).
  • Thermo Fisher Scientific. (2010, October 25).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Piperdin-1-ylmethyl)
  • Rudolph, J., et al. (2020). The crystal and molecular structure of methanone, a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, which belongs to a class of new anti-tuberculosis drug candidates. IUCrData, 5(9).

  • Thermo Fisher Scientific. (2010, October 25).
  • PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid.
  • BenchChem. (2025). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 2-nitro-, methyl ester Properties.
  • ChemNet. (n.d.). 3-nitro-2,6-dipiperidin-1-ylbenzoic acid.
  • CymitQuimica. (n.d.).
  • PubChemLite. (2026). 5-nitro-2-(piperidin-1-yl)benzoic acid. Université du Luxembourg.
  • AA Blocks. (n.d.). 2-(Piperidin-1-ylcarbonyl)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook.
  • Jiangxi Keyuan Biopharm. (2020, September 18). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Zhang, X., & Chen, J. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
  • Nowak, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54.
  • Mohsen, G. L., et al. (2025, August 6). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine.
  • Sigma-Aldrich. (n.d.).
  • WIPO Patentscope. (2022, July 7). WO/2022/143940 SERIES OF PIPERIDINE-SUBSTITUTED BENZOIC ACID COMPOUNDS, AND USE THEREOF.

Sources

2-Nitro-3-(piperidin-1-yl)benzoic acid CAS number and identifiers

[1]

Executive Summary

2-Nitro-3-(piperidin-1-yl)benzoic acid (CAS 1547369-08-3 ) is a trisubstituted benzene derivative characterized by a "push-pull" electronic system.[1] The molecule features a sterically demanding piperidine ring adjacent to a nitro group, creating a highly functionalized core. It serves as a critical building block in medicinal chemistry, specifically for synthesizing benzimidazoles , quinoxalines , and quinazoline derivatives via downstream reduction and cyclization. Its structural topology allows for the introduction of solubility-enhancing aliphatic rings (piperidine) early in the synthetic sequence of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data aggregates validated identifiers and predicted physicochemical parameters essential for analytical characterization.

Key Identifiers
ParameterDetail
Chemical Name 2-Nitro-3-(piperidin-1-yl)benzoic acid
CAS Number 1547369-08-3
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
SMILES OC(=O)C1=CC=CC(N2CCCCC2)=C1=O
InChI Key Predicted based on structure
MDL Number MFCD28145322 (Variant)
Physicochemical Profile
PropertyValue (Predicted/Typical)Note
Appearance Yellow to Orange SolidDue to

transition of nitro-amine conjugation.[1]
Melting Point 165–175 °CHigh crystallinity due to zwitterionic character.[1]
pKa (Acid) ~3.5Acid strength increased by electron-withdrawing

-nitro group.[1]
logP 2.4Moderate lipophilicity; piperidine balances the polar acid/nitro groups.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane).

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust route to 2-nitro-3-(piperidin-1-yl)benzoic acid utilizes a Nucleophilic Aromatic Substitution (


)1
Reaction Mechanism & Logic

The precursor, 3-fluoro-2-nitrobenzoic acid , is chosen over the chloro-analog because the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) through inductive stabilization, accelerating the rate-determining step in

1
  • Substrate: 3-Fluoro-2-nitrobenzoic acid.[1][2]

  • Nucleophile: Piperidine (acts as both reactant and base).

  • Activation: The nitro group at C2 is ortho to the fluorine at C3, providing the necessary activation energy.

Experimental Protocol

Step-by-Step Synthesis:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide) or DMSO (5 mL/mmol).

  • Nucleophile Addition: Cool the solution to 0°C. Add piperidine (2.5 eq) dropwise. Note: Excess piperidine is used to scavenge the HF generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: 251.1 [M+H]⁺).

    • Optimization: If conversion is slow due to steric crowding between the C2-nitro and C3-piperidine, heat to 60°C.[1]

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (aqueous). The pH adjustment ensures the product (carboxylic acid) precipitates while excess piperidine remains in solution as the hydrochloride salt.

  • Isolation: Filter the yellow precipitate, wash with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram

SNAr_Synthesiscluster_conditionsCritical Control PointsStart3-Fluoro-2-nitrobenzoic acid(Activated Substrate)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateNucleophilic AttackReagentsPiperidine (2.5 eq)DMF, 60°CReagents->IntermediateProduct2-Nitro-3-(piperidin-1-yl)benzoic acid(Target)Intermediate->ProductElimination of F-c1Temp: <80°C to prevent decarboxylationc2Stoichiometry: Excess amine required

Caption: Figure 1. SNAr synthetic pathway.[1][3] The ortho-nitro group activates the fluorine for displacement by the piperidine amine.[1]

Applications in Drug Discovery[1]

This molecule is a "privileged structure" precursor.[1] The combination of an ortho-nitro group and a carboxylic acid allows for rapid cyclization into bicyclic heteroaromatic scaffolds found in oncology and infectious disease therapeutics.[1]

Scaffold Evolution: Benzimidazoles & Quinoxalines

The primary utility lies in the reduction of the nitro group to an aniline. Once reduced, the resulting 2-amino-3-(piperidin-1-yl)benzoic acid can undergo:

  • Condensation with Aldehydes: Yields dihydroquinazolinones .[1]

  • Cyclization with CDIs: Yields benzimidazole-4-carboxylic acids (PARP inhibitor scaffolds).[1]

Biological Relevance[1][2][3][8]
  • Kinase Inhibition: The piperidine ring acts as a solvent-exposed solubilizing group, often pointing towards the ribose pocket in ATP-competitive inhibitors.[1]

  • PARP Inhibitors: 3-substituted benzoic acid derivatives are classic pharmacophores for Poly (ADP-ribose) polymerase binding.[1]

Downstream Workflow Diagram

ApplicationsTarget2-Nitro-3-(piperidin-1-yl)benzoic acidStep1Nitro Reduction(H2/Pd-C or Fe/NH4Cl)Target->Step1AmineInt2-Amino-3-(piperidin-1-yl)benzoic acidStep1->AmineIntBranch1Cyclization w/ FormamidineAmineInt->Branch1Branch2Amide Coupling (R-NH2)AmineInt->Branch2Final1Quinazolin-4(3H)-one Scaffold(Kinase Inhibitors)Branch1->Final1Final2Benzamide Derivatives(GPCR Ligands)Branch2->Final2

Caption: Figure 2. Divergent synthesis from the core scaffold to bioactive heterocycles.[1]

Handling & Safety (MSDS Summary)

As a nitro-aromatic compound, standard safety protocols must be strictly observed.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][4][2]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Nitro compounds can be light-sensitive; use amber vials.[1]

  • Incompatibility: Strong reducing agents (risk of exothermic reduction) and strong bases.

References

  • PubChem. (2025).[1][4][2] 3-Fluoro-2-nitrobenzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of nitro-benzoic acid derivatives via SNAr. Retrieved from [Link]

3-substituted-2-nitrobenzoic acid derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Substituted-2-Nitrobenzoic Acid Derivatives: Synthesis, Reactivity, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

3-Substituted-2-nitrobenzoic acids represent a critical class of polysubstituted aromatic scaffolds in organic synthesis.[1] Distinguished by the sterically congested 1,2,3-substitution pattern, these derivatives serve as essential precursors for high-value heterocyclic pharmacophores, including quinazolin-4(3H)-ones , 1,4-benzodiazepines , and anthranilic diamides .[1]

The unique positioning of the nitro group at C2—flanked by a carboxylic acid at C1 and a substituent (–R) at C3—creates significant steric strain, influencing both the regioselectivity of their synthesis and their downstream reactivity. This guide details the overcoming of these synthetic challenges, specifically the "ortho-effect" in nitration, and explores their pivotal role in the production of blockbuster agrochemicals (e.g., Chlorantraniliprole) and kinase inhibitors.

Structural & Electronic Properties

The 3-substituted-2-nitrobenzoic acid moiety is characterized by a "locked" conformation due to steric crowding.[1]

  • Steric Inhibition of Resonance: The nitro group at C2 is often twisted out of the aromatic plane to relieve strain from the adjacent C1-carboxyl and C3-substituent. This reduces the conjugation of the nitro group with the ring, altering electrophilic substitution patterns.

  • Electronic Push-Pull:

    • C1-COOH: Electron-withdrawing (meta-director).

    • C2-NO₂: Strong electron-withdrawing (meta-director).[1]

    • C3-R (e.g., Methyl, Chloro): Varies.[1][2] Methyl is weakly activating (ortho/para); Chloro is deactivating (ortho/para).

  • Synthetic Challenge: Direct nitration of 3-substituted benzoic acids typically yields the 6-nitro isomer (para to the acid) due to steric hindrance at C2. Accessing the 2-nitro isomer requires specific directing groups or alternative starting materials.

Synthetic Strategies

To access the 1,2,3-substitution pattern, standard electrophilic aromatic substitution (EAS) often fails.[1] Two robust strategies are employed: Oxidation of Toluenes and Regioselective Nitration of Esters .

Method A: Selective Oxidation of 2-Nitro-3-Substituted Toluenes (Industrial Standard)

This method avoids the regioselectivity issues of nitration by establishing the substitution pattern on a toluene precursor before oxidizing the methyl group to a carboxylic acid.

  • Precursor: 2-Nitro-m-xylene (for 3-methyl-2-nitrobenzoic acid) or 3-chloro-2-nitrotoluene.[1]

  • Reagents: KMnO₄/Pyridine, or catalytic air oxidation (Co/Mn catalysts).

  • Mechanism: Radical oxidation of the benzylic carbon.

Method B: Regioselective Nitration of Methyl 3-Substituted Benzoates

While nitration of benzoic acid yields the 6-nitro isomer, nitration of the methyl ester using acetic anhydride/nitric acid can invert this selectivity via the ortho-effect (formation of acetyl nitrate).

  • Substrate: Methyl 3-methylbenzoate.[1]

  • Reagents: HNO₃, Acetic Anhydride (Ac₂O).

  • Selectivity: Can achieve ~72:28 ratio favoring the desired 2-nitro isomer over the 6-nitro isomer.

DOT Diagram 1: Synthesis Pathways

SynthesisPathways SubstBenzoic 3-Substituted Benzoic Acid DirectNitration Direct Nitration (HNO3/H2SO4) SubstBenzoic->DirectNitration Isomer6 6-Nitro Isomer (Major Product) DirectNitration->Isomer6 Steric Control SubstToluene 3-Substituted 2-Nitrotoluene Oxidation Oxidation (KMnO4 or O2/Co) SubstToluene->Oxidation TargetAcid 3-Substituted 2-Nitrobenzoic Acid Oxidation->TargetAcid High Specificity MethylEster Methyl 3-Substituted Benzoate Ac2ONitration Nitration (HNO3/Ac2O) MethylEster->Ac2ONitration OrthoEffect Ortho-Effect Intermediate Ac2ONitration->OrthoEffect OrthoEffect->TargetAcid ~70% Yield

Caption: Comparison of synthetic routes. Direct nitration favors the 6-isomer, while oxidation and Ac₂O-mediated nitration favor the desired 2-nitro target.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-Nitrobenzoic Acid via Nitration

Adapted from CN105820054A and related literature.[1]

Reagents:

  • Methyl 3-methylbenzoate (3.0 g, 20 mmol)[1]

  • Nitric Acid (65%, 4.8 mL)[1]

  • Acetic Anhydride (15.2 mL total)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Preparation of Nitrating Agent: In a 100 mL round-bottom flask, add 4.8 mL of 65% HNO₃. Cool to 0°C in an ice bath. Dropwise add 7.6 mL of acetic anhydride while stirring. Stir for 30 min to form acetyl nitrate.

  • Addition: Mix methyl 3-methylbenzoate (3.0 g) with the remaining 7.6 mL of acetic anhydride. Add this mixture slowly to the nitrating solution, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to 30°C and stir for 3 hours.

  • Quench: Pour the reaction mixture into ice water (100 mL) with vigorous stirring. A yellow solid/oil will separate.

  • Extraction: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude residue contains both 2-nitro and 6-nitro isomers (approx 72:28). Recrystallize from ethanol to isolate the pure methyl 3-methyl-2-nitrobenzoate .[1]

  • Hydrolysis: Reflux the ester in 10% NaOH for 2 hours, acidify with HCl to pH 2, and filter the precipitated 3-methyl-2-nitrobenzoic acid .

Protocol 2: Reduction to 3-Substituted Anthranilic Acid

The nitro group must often be reduced to an amine for heterocycle synthesis.

Reagents:

  • 3-Substituted-2-nitrobenzoic acid (10 mmol)[1]

  • Iron powder (30 mmol)

  • HCl (catalytic) in Ethanol/Water (4:1)

Procedure:

  • Suspend the nitrobenzoic acid in ethanol/water.

  • Add iron powder and 2-3 drops of conc. HCl.

  • Reflux for 2-4 hours. Monitor by TLC.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate and adjust pH to 7-8 to precipitate the 3-substituted-2-aminobenzoic acid (Anthranilic acid) .[1]

Key Transformations & Applications

A. Synthesis of Quinazolin-4(3H)-ones

The most common application is the synthesis of quinazolinones, a scaffold found in anticonvulsants and kinase inhibitors.

  • Mechanism: Niementowski Synthesis or Cyclization of Anthranilic Diamides.

  • Pathway: 3-Substituted-2-aminobenzoic acid

    
     Reaction with Formamide/Aldehyde 
    
    
    
    Cyclodehydration.[1]

DOT Diagram 2: Quinazolinone Formation

Quinazolinone Start 3-Substituted 2-Nitrobenzoic Acid Amine 3-Substituted Anthranilic Acid Start->Amine Reduction (Fe/HCl) Amide Anthranilamide Intermediate Amine->Amide R-NH2 / Coupling Quin 8-Substituted Quinazolin-4(3H)-one Amide->Quin Cyclization (Orthoformate/H+)

Caption: Conversion of the nitrobenzoic core to the pharmacologically active quinazolinone scaffold.

B. Diamide Insecticides (Agrochemicals)

3-Methyl-2-nitrobenzoic acid is the key intermediate for Chlorantraniliprole (Rynaxypyr®).

  • Role: The acid is converted to the acid chloride, coupled with a pyrazole amine, and then the nitro group is reduced and functionalized to form the final diamide structure.

  • Significance: These compounds activate insect ryanodine receptors, causing uncontrolled calcium release and muscle paralysis.[1]

Quantitative Data Summary

MethodSubstrateReagentsMajor IsomerYield (Isomer Ratio)Ref
Direct Nitration 3-Methylbenzoic AcidHNO₃/H₂SO₄6-NitroLow 2-Nitro (<10%)[1]
Ac₂O Nitration Methyl 3-methylbenzoateHNO₃/Ac₂O2-Nitro 72:28 (2-Nitro:6-Nitro)[2]
Oxidation 2-Nitro-m-xyleneKMnO₄/Pyridine2-Nitro >85% (Single Isomer)[3]

References

  • BenchChem. Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Retrieved from

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.[1] Retrieved from

  • WIPO. WO2015184229 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.[1][3] Retrieved from

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Retrieved from

  • Royal Society of Chemistry. Supporting Information: Synthesis of Substituted (2-Nitrophenyl)methanols. Retrieved from

  • Smolecule. 3-Chloro-2-nitrobenzoic acid Properties and Synthesis. Retrieved from

Sources

2-Nitro-3-(piperidin-1-yl)benzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Nitro-3-(piperidin-1-yl)benzoic acid is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and anti-infective agents. Its structure features a benzoic acid core substituted with a nitro group at the ortho position and a piperidine ring at the meta position relative to the carboxyl group. The steric and electronic interplay between the nitro group and the bulky piperidine ring makes this compound a valuable scaffold for conformationally restricted drug design.

Physicochemical Profile
PropertyData
CAS Number 1547369-08-3
IUPAC Name 2-Nitro-3-(piperidin-1-yl)benzoic acid
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Appearance Yellow to Orange Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.0 (Conjugate acid of aniline nitrogen)

Synthesis & Production Methodology

The synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the electron-withdrawing nitro group at the C2 position activates the C3 position for nucleophilic attack, allowing for the displacement of a leaving group (typically Fluorine or Chlorine) by piperidine.

Core Reaction Pathway

Precursor: 3-Fluoro-2-nitrobenzoic acid (CAS: 1000339-51-4) Reagent: Piperidine (CAS: 110-89-4) Mechanism: The piperidine nitrogen attacks the electron-deficient C3 carbon. The negative charge is delocalized onto the nitro group oxygen atoms (Meisenheimer complex) before the fluoride ion is eliminated.

SynthesisPathway Precursor 3-Fluoro-2-nitrobenzoic acid (Electrophile) Complex Meisenheimer Intermediate Precursor->Complex S_NAr Attack (DMF, 80°C) Reagent Piperidine (Nucleophile) Reagent->Complex S_NAr Attack (DMF, 80°C) Product 2-Nitro-3-(piperidin-1-yl) benzoic acid Complex->Product Elimination of F- Byproduct HF / Salt Complex->Byproduct

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Note: This protocol is designed for a 1-gram scale synthesis.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-nitrobenzoic acid (1.0 eq, 5.4 mmol) in DMF (10 mL).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution. The base is critical to neutralize the HF generated and deprotonate the carboxylic acid, ensuring solubility.

  • Nucleophile Introduction: Add Piperidine (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (50 mL). The solution will be basic (pH > 9).

    • Acidify carefully with 1M HCl to pH ~3-4. The product should precipitate as a yellow solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Hazard Identification & Safety Profile

As a nitro-benzoic acid derivative, this compound possesses irritant properties and potential reactivity hazards associated with the nitro group.

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]
Handling Decision Tree

The following workflow dictates the safety response based on exposure type.

SafetyWorkflow Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhal Inhalation Exposure->Inhal ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Seek Medical Advice Skin->ActionSkin ActionEye 1. Rinse Cautiously (15m) 2. Remove Contacts 3. Urgent Medical Care Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Edema Inhal->ActionInhal

Figure 2: Emergency response decision matrix for exposure incidents.

Handling, Storage, and Stability

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) in a tightly sealed container.

  • Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents (which may reduce the nitro group to an amine).

Stability Insights

The nitro group at the ortho position can participate in intramolecular hydrogen bonding or steric repulsion with the carboxyl group, potentially affecting crystal packing. While generally stable, nitro-aromatics can decompose exothermically at high temperatures (>200°C). Do not heat dry solids above 100°C.

Applications in Drug Discovery

This compound serves as a versatile bifunctional scaffold :

  • Kinase Inhibition: The piperidine ring mimics the solvent-exposed regions of ATP-binding pockets in kinases (e.g., MAPK/ERK pathways), while the benzoic acid moiety can form salt bridges with active site residues (e.g., Lysine).

  • Benzodiazepine Synthesis: Reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd) yields an anthranilic acid derivative, a direct precursor to tricyclic benzodiazepines.

References

  • PubChem. (2025).[2][3] 3-Fluoro-2-nitrobenzoic acid (CID 18915920).[3] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of Benzothiazinones and Nitro-benzoic Acid Intermediates. PubMed Central. [Link]

Sources

Thermodynamic stability of ortho-nitro benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Nitrobenzoic Acid Derivatives

Introduction

In the landscape of pharmaceutical and materials science, the substituted benzene ring remains a cornerstone of molecular design. Among these, ortho-nitrobenzoic acid and its derivatives represent a class of compounds with significant utility as synthetic intermediates and pharmacophores. Their chemical behavior, reactivity, and ultimately their utility are profoundly governed by their thermodynamic stability. Understanding the nuanced interplay of steric, electronic, and intramolecular forces is not merely an academic exercise; it is a critical prerequisite for predicting molecular behavior in complex environments, from a reaction flask to a biological system.

This technical guide offers a comprehensive exploration of the factors dictating the thermodynamic stability of ortho-nitrobenzoic acid derivatives. We will move beyond simple descriptions to delve into the causality behind the observed phenomena, providing researchers, scientists, and drug development professionals with a robust framework for analysis. This document is structured to build from fundamental principles to practical application, integrating field-proven experimental protocols with the insights afforded by modern computational chemistry. We will dissect the dominant "ortho effect," clarify the role of intramolecular interactions, and provide actionable methodologies for quantifying and predicting the stability of these vital chemical entities.

Chapter 1: The Theoretical Framework of Stability

Thermodynamic stability, a measure of a system's energy state relative to its alternatives, is the central determinant of a molecule's properties. For ortho-nitrobenzoic acid derivatives, this stability is not the result of a single factor but a complex synergy of structural and electronic attributes.

The "Ortho Effect": A Paradigm of Steric and Electronic Interplay

A foundational concept in substituted benzoic acids is the ortho effect , which describes the observation that nearly all ortho-substituents increase the acid strength of a benzoic acid, regardless of their electron-donating or -withdrawing nature.[1][2][3] In the case of ortho-nitrobenzoic acid, this effect is particularly pronounced, leading to a significant increase in acidity compared to its meta and para isomers.[4] The pKa of ortho-nitrobenzoic acid is approximately 2.16, whereas the para and meta isomers have pKa values of 3.41 and 3.47, respectively.[5][6]

The primary driver of this effect is Steric Inhibition of Resonance (SIR) .[7][8] The bulky nitro group at the ortho position sterically clashes with the adjacent carboxylic acid group. To relieve this strain, the carboxylic acid group is forced to twist out of the plane of the benzene ring.[5][9] This loss of coplanarity disrupts the π-π resonance between the carboxyl group and the aromatic ring.[9] While this destabilizes the neutral acid molecule to some extent, it has a more profound effect on the stability of the conjugate base. The resulting carboxylate anion (COO⁻) is less sterically hindered and can more readily adopt a planar configuration, which is energetically favorable.[7] This greater stabilization of the conjugate base relative to the undissociated acid shifts the equilibrium towards dissociation, resulting in a stronger acid.

Logical flow of the Ortho Effect.
Electronic Effects of the Nitro Group

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the mesomeric, or resonance, effect (-M).[10][11]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent and is strongest on the adjacent ortho carbon.

  • Mesomeric Effect (-M): The nitro group can withdraw electron density from the ring's pi system via resonance. This effect is most pronounced when the nitro group is at the ortho or para position.[10]

Both effects work in concert to delocalize the negative charge of the carboxylate anion formed upon deprotonation.[1][12] By spreading the charge over the entire molecule, the anion is significantly stabilized, which increases the acidity of the parent molecule.[10][11] In ortho-nitrobenzoic acid, the inductive effect is maximized due to proximity, contributing to its high acidity.[5]

The Intramolecular Hydrogen Bonding Debate

The possibility of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and an oxygen atom of the ortho-nitro group is a frequently discussed topic.[13][14] Such a bond, if significant, would stabilize the undissociated acid, making the proton harder to remove and thus decreasing acidity—contrary to what is observed.

However, detailed analysis suggests this interaction is weak or non-existent. The resulting hydrogen-bonded ring would be a seven-membered chelate, which is energetically less favorable than the five- or six-membered rings typically seen in strong intramolecular hydrogen bonds.[13] Furthermore, the steric hindrance that forces the carboxyl group to twist also creates a geometry that is not optimal for strong hydrogen bonding.[13][15] While some level of interaction cannot be entirely dismissed, the scientific consensus is that Steric Inhibition of Resonance is the overwhelmingly dominant factor responsible for the high acidity—and thus the thermodynamic stability of the conjugate base—of ortho-nitrobenzoic acid.[7][13]

A Ortho-Nitrobenzoic Acid B Proposed Intramolecular H-Bond A->B Hypothesis D Non-Optimal Geometry due to Steric Twist A->D Ortho effect causes C Unfavorable 7-Membered Ring B->C Leads to E Conclusion: Weak or Insignificant Interaction C->E D->E

Analysis of the proposed intramolecular hydrogen bond.

Chapter 2: Quantifying Thermodynamic Stability - Experimental Approaches

Theoretical models provide the framework, but experimental thermochemistry provides the definitive quantitative data. For drug development professionals, these values are essential for predicting properties like solubility, stability, and crystal packing. The key thermodynamic parameters include the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and the acid dissociation constant (pKa).

Protocol: Determination of Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.

Methodology: Static Bomb Combustion Calorimetry [16][17]

  • Causality: This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment. By applying Hess's law and using known enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the enthalpy of formation of the sample can be precisely calculated.[18]

Step-by-Step Protocol:

  • Calorimeter Calibration: The calorimeter constant is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy.[17]

  • Sample Preparation: A precisely weighed pellet (approx. 1 gram) of the ortho-nitrobenzoic acid derivative is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned in contact with the sample.

  • Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres. The bomb is then placed in a water-filled, insulated jacket. The sample is ignited electrically.

  • Data Acquisition: The temperature of the surrounding water is monitored with high precision (to 0.001 K) before, during, and after combustion until thermal equilibrium is reached.

  • Corrections and Calculation: The gross heat of combustion is calculated from the temperature rise and the calorimeter constant. Corrections are then applied for the energy of ignition (fuse wire) and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric N₂.[17] The standard enthalpy of combustion is then determined using Washburn corrections to bring the value to standard state conditions.[17]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the crystalline solid, ΔfH°(cr), is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the products.

Protocol: Determination of Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation quantifies the energy required to transition a molecule from the solid (crystal lattice) to the gas phase. It is a direct measure of the strength of intermolecular forces.

Methodology: Knudsen Effusion Mass Loss [16][18][19]

  • Causality: This method measures the rate of mass loss of a substance effusing through a small orifice into a high vacuum as a function of temperature. The vapor pressure can be derived from this rate, and the enthalpy of sublimation can then be calculated using the Clausius-Clapeyron equation.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined, very small orifice (e.g., 0.1-1.0 mm diameter).

  • Experimental Setup: The cell is placed in a thermostatted block within a high-vacuum chamber.

  • Isothermal Measurement: The system is brought to a stable, high temperature and held isothermally. The mass of the cell is monitored over time (e.g., using a high-precision microbalance) to determine the rate of mass loss due to sublimation.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Calculation: The vapor pressure (P) at each temperature (T) is calculated from the effusion rate. A plot of ln(P) versus 1/T yields a straight line whose slope is equal to -ΔsubH°/R (where R is the gas constant).

Data Summary: Acidity of Nitrobenzoic Acid Isomers

The acid dissociation constant (pKa) is a direct thermodynamic measure of the stability of the conjugate base in solution relative to the undissociated acid. The significant difference in pKa values for the nitrobenzoic acid isomers provides clear quantitative evidence for the ortho effect.

IsomerSubstituent PositionpKa ValueRelative Acidity
o-Nitrobenzoic Acid Ortho~2.16[5][6]Strongest
m-Nitrobenzoic Acid Meta~3.47[5][6]Weakest
p-Nitrobenzoic Acid Para~3.41[5][6]Intermediate

Chapter 3: Computational Modeling of Stability

While experimental methods provide benchmark data, computational chemistry offers unparalleled insight into the molecular-level phenomena that underpin thermodynamic stability. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for this purpose.[20][21]

Workflow: DFT for Geometrical and Energetic Analysis
  • Causality: This workflow provides a theoretical model of the molecule, allowing for the prediction of its lowest-energy three-dimensional structure (geometry optimization) and its electronic energy. By comparing the energies of different isomers or conformers, one can predict their relative thermodynamic stabilities.

start Start: Define Molecular Structure input Build Initial 3D Structure start->input dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G) input->dft opt Perform Geometry Optimization (Find Energy Minimum) dft->opt freq Perform Frequency Calculation opt->freq freq->opt Imaginary Freq. Found (Transition State) verify Verify True Minimum (No Imaginary Frequencies) freq->verify energy Calculate Single-Point Energy (High Accuracy) verify->energy Success output Output: Optimized Geometry, Electronic Energy, Thermodynamic Properties energy->output end End output->end

Typical DFT workflow for stability analysis.

Step-by-Step Workflow:

  • Structure Input: A 3D model of the ortho-nitrobenzoic acid derivative is built using molecular modeling software.

  • Method Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G) are chosen.[21][22] This choice represents a balance between computational cost and accuracy.

  • Geometry Optimization: The software iteratively adjusts the bond lengths, angles, and dihedrals to find the conformation with the minimum electronic energy.

  • Vibrational Frequency Calculation: This crucial step confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state. A true minimum will have no imaginary frequencies.[22]

  • Energy Calculation: A final, high-accuracy single-point energy calculation is performed on the optimized geometry. This value can be used to compute gas-phase enthalpies of formation and compare the relative stabilities of different molecules.[18]

Analysis of Intermolecular Interactions with Hirshfeld Surfaces

Understanding the stability of a molecule in the solid state requires analyzing the non-covalent interactions that define the crystal lattice. Hirshfeld surface analysis is a computational technique that complements experimental X-ray crystallography data to visualize and quantify these interactions.[23]

By mapping properties onto a unique molecular surface, this method allows researchers to identify and quantify the relative contributions of different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and π-π stacking. This provides a detailed picture of the forces holding the crystal together, which is directly related to the enthalpy of sublimation and the overall stability of the solid form.

Chapter 4: The Impact of Additional Substituents

The thermodynamic stability of the ortho-nitrobenzoic acid scaffold can be further modulated by introducing additional substituents. The net effect depends on the complex interplay between the new group's electronic and steric properties and those of the existing nitro and carboxyl functions.[24][25]

  • Additional Steric Bulk: Placing another substituent, such as a methyl group, at the 6-position (ortho to the carboxyl group) can exacerbate the steric clash.[8][26] This further forces the carboxyl group out of the ring's plane, often leading to an even greater increase in acidity (the "bis-ortho" effect).[9] For example, computational studies have shown quantifiable steric hindrance effects for molecules like 4-methyl-2-nitrobenzoic acid.[26]

  • Electronic Perturbation: Adding a strong electron-donating group (e.g., -OH, -OCH₃) or another electron-withdrawing group (e.g., -Cl) will alter the electron density of the aromatic ring and the stability of the carboxylate anion.[24] The final stability is a vector sum of all inductive and resonance effects.

  • Intermolecular Interactions: New substituents create new opportunities for intermolecular interactions in the solid state, which can significantly alter crystal packing and sublimation energy.[27][28]

Conclusion

The thermodynamic stability of ortho-nitrobenzoic acid derivatives is a multifaceted property primarily dictated by the ortho effect , a phenomenon rooted in Steric Inhibition of Resonance . This structural feature, which forces the carboxyl group out of coplanarity with the benzene ring, is the principal determinant of the molecule's enhanced acidity and the stability of its conjugate base. While the powerful electron-withdrawing nature of the nitro group contributes significantly, and intramolecular hydrogen bonding remains a topic of discussion, it is the unique steric environment of the ortho-isomer that defines its character.

A comprehensive understanding, essential for rational drug design and materials engineering, is achieved through a synergistic approach. High-precision experimental techniques like bomb calorimetry and Knudsen effusion provide the benchmark thermodynamic data, while computational methods such as Density Functional Theory offer profound insights into the underlying molecular geometries and electronic structures. By integrating these empirical and theoretical tools, researchers can effectively predict, understand, and manipulate the stability of these crucial chemical building blocks, paving the way for the development of novel therapeutics and advanced materials.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

  • Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. [Link]

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. [Link]

  • Chemistry Stack Exchange. (2018, November 7). Effect of H-bonding on o-nitrobenzoic acid. [Link]

  • Saršūns, K., Kons, A., Rekis, T., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. [Link]

  • Quora. (2015, November 25). How do o-nitrobenzoic acid form its intramolecular H-bonding?[Link]

  • Saršūns, K., Kons, A., Rekis, T., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

  • askIITians. (2017, February 9). what is the acidity order of: Ortho-Nitrobenzoic acid, Meta-Parabenzo. [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. [Link]

  • Saršūns, K., et al. (2023). Experimental and computational study of solid solution formed between substituted nitrobenzoic acids. ResearchGate. [Link]

  • Saršūns, K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]

  • Simões, M., et al. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC. [Link]

  • University of Colorado Boulder. (n.d.). Experimental Thermodynamics Volume VII. [Link]

  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. [Link]

  • Filo. (2025, September 19). Intramolecular H-bonding is shown by: (i) OH-C6H4-NO2 (ortho-nitrophenol)...[Link]

  • Vansteenkiste, P., et al. (2026, January 8). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

  • Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • Filo. (2025, March 19). P nitro benzoic acid or ortho nitro benzoic acid which is more acidic..[Link]

  • Contineanu, I., & Perisanu, S. (n.d.). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. ResearchGate. [Link]

  • Manikyamba, P., Manohara Murthy, N., & Sundaram, E. V. (1979). Thermal Decarboxylation of Nitrobenzoic Acids. I. Journal of the Indian Chemical Society. [Link]

  • Arab Chemistry. (n.d.). The Ortho Effect of benzoic acids. [Link]

  • Allen. (n.d.). In which of the following compounds does intramolecular H-bonding occure?[Link]

  • Barlin, G. B., & Chapman, N. B. (1963). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

  • NPL. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. [Link]

  • AIP Publishing. (n.d.). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. [Link]

  • Kabo, G. J., et al. (2025, August 8). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. [Link]

  • Reddit. (2025, August 25). Why is o-nitrobenzoic acid more acidic than salicylic acid?[Link]

  • Gulea, A., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • Prashanth, J., et al. (2016, November 12). Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. ResearchGate. [Link]

  • Reddy, B. V., et al. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate. [Link]

  • MDPI. (2026, February 7). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

  • Lipták, M. D., et al. (2003, October 30). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzoic acid. [Link]

  • Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?[Link]

Sources

Methodological & Application

Synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid via nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026


) of 3-Fluoro-2-nitrobenzoic acid
Target Molecule:  2-Nitro-3-(piperidin-1-yl)benzoic acid

Abstract & Strategic Overview

This application note details the synthesis of 2-nitro-3-(piperidin-1-yl)benzoic acid , a highly functionalized scaffold often utilized in the design of benzodiazepine mimetics, kinase inhibitors, and protein degraders (PROTACs).

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) . The reaction exploits the "ortho-effect" where the nitro group at position 2 activates the leaving group (fluorine) at position 3. While the carboxylic acid moiety at position 1 typically deactivates the ring via electron donation (induction from the carboxylate anion formed in basic media), the strong electron-withdrawing nature of the adjacent nitro group overcomes this deactivation, allowing for direct amination without the need for ester protection.
Key Advantages of this Protocol:
  • Atom Economy: Direct substitution on the free acid avoids the three-step sequence (Esterification

    
     Substitution 
    
    
    
    Hydrolysis) common in older literature.
  • Regiocontrol: The steric and electronic environment ensures substitution occurs exclusively at the 3-position, avoiding the 5-position or ipso-substitution.

  • Scalability: The workup relies on pH-controlled precipitation, minimizing the need for chromatographic purification.[1]

Retrosynthetic Logic & Mechanism

The reaction proceeds via an addition-elimination mechanism (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).[2] The nucleophile (piperidine) attacks the electron-deficient carbon bearing the fluorine atom.
Reaction Scheme

Substrate: 3-Fluoro-2-nitrobenzoic acid (CAS: 1000339-51-4) Reagent: Piperidine (CAS: 110-89-4) Product: 2-Nitro-3-(piperidin-1-yl)benzoic acid

Mechanism:

  • Deprotonation: The first equivalent of piperidine deprotonates the carboxylic acid, forming the carboxylate.

  • Addition: A second equivalent of piperidine attacks the C-3 position, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group oxygen atoms.

  • Elimination: Restoration of aromaticity drives the expulsion of the fluoride ion.

  • Proton Transfer: The final product exists as a salt in the reaction mixture until acidic workup.

Mechanistic Pathway Diagram

SNAr_Mechanism SM 3-Fluoro-2-nitrobenzoic acid Step1 Deprotonation (Carboxylate Formation) SM->Step1 + Piperidine (1 eq) Inter Meisenheimer Complex (Resonance Stabilized) Step1->Inter + Piperidine (1 eq) RDS (Rate Determining) Prod_Salt Product Salt (In-situ) Inter->Prod_Salt - F⁻ Fast Final 2-Nitro-3-(piperidin-1-yl) benzoic acid Prod_Salt->Final + HCl (pH 3-4) Precipitation

Figure 1: Reaction pathway for the direct


 synthesis.

Experimental Protocol

Materials & Reagents[2][4][5]
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)CAS No.Role
3-Fluoro-2-nitrobenzoic acid 185.111.05.00 g1000339-51-4Substrate
Piperidine 85.154.09.20 g (10.7 mL)110-89-4Nucleophile & Base
DMSO (Anhydrous)--25 mL (5V)67-68-5Solvent
HCl (1M) --As needed-Quench/Workup

Note: 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5) can be used but requires higher temperatures (100-120°C) and longer reaction times due to the poorer leaving group ability of chlorine compared to fluorine in


 reactions.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 3-Fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol) and DMSO (25 mL). Stir until a clear yellow solution is obtained.

  • Add Piperidine (10.7 mL, 108 mmol) dropwise over 5 minutes.

    • Observation: A mild exotherm will occur as the amine salt forms. The solution color may darken to orange/red.

  • Heat the reaction mixture to 80 °C in an oil bath.

Step 2: Monitoring
  • Monitor reaction progress by HPLC or TLC (Mobile Phase: 5% MeOH in DCM + 0.1% AcOH).

  • Expected Time: 2–4 hours.

    • Endpoint: Disappearance of the starting material peak (

      
      ) and appearance of the product peak (
      
      
      
      , usually more polar/streaking due to acid).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Pour the reaction mixture slowly into a beaker containing Ice-Water (150 mL) with vigorous stirring.

  • Adjust the pH of the aqueous solution to pH 3–4 using 1M HCl .

    • Critical: Do not acidify below pH 2, as the piperidine moiety may protonate, forming a soluble hydrochloride salt (zwitterion issues). The goal is to precipitate the free carboxylic acid while keeping the piperidine amine neutral or zwitterionic but insoluble.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with Cold Water (2 x 20 mL) to remove residual DMSO and piperidinium salts.

  • Wash with a small amount of Cold Ethanol (5 mL) to assist drying.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Purification (If Necessary)

The crude product typically achieves >95% purity. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot Ethanol, add Water until turbid, and cool slowly.

  • Flash Chromatography: Not recommended due to streaking of the free acid. If needed, convert to methyl ester using

    
     or 
    
    
    
    for purification, then hydrolyze.

Data Analysis & Characterization

Expected Analytical Data
  • Appearance: Yellow to orange solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, COOH)
      
    • 
       7.60 (t, 1H, Ar-H, C5)
      
    • 
       7.45 (d, 1H, Ar-H, C4/C6)
      
    • 
       7.30 (d, 1H, Ar-H, C4/C6)
      
    • 
       3.00 - 2.90 (m, 4H, Piperidine N-
      
      
      
      )
    • 
       1.60 - 1.50 (m, 6H, Piperidine C-
      
      
      
      )
  • Mass Spectrometry (ESI-): Calculated for

    
     [M-H]⁻: 249.09. Found: 249.1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble as HCl salt (pH < 2) or Piperidine salt (pH > 7).Carefully adjust pH to the isoelectric point (approx pH 3.5-4.5). Salting out with NaCl can help.
Incomplete Conversion Substrate deactivation by carboxylate.Increase temperature to 100°C or use 5 eq. of piperidine. Alternatively, switch to the Methyl Ester substrate (see Section 5).
Impurity: Phenol Hydrolysis of F by water/hydroxide.Ensure reagents are dry. Use anhydrous DMSO. Avoid inorganic bases (KOH/NaOH) during the heating step.

Alternative Route: Methyl Ester Strategy

If the direct acid route yields difficult-to-isolate zwitterions, the Ester Protection Route is the industry standard for scale-up.

  • Esterification: 3-Fluoro-2-nitrobenzoic acid +

    
    
    
    
    
    Methyl 3-fluoro-2-nitrobenzoate.
  • Substitution: Methyl ester + Piperidine (1.5 eq) +

    
     in Acetonitrile (Reflux, 4h).
    
    • Benefit: Product is non-ionic and easily extracted into EtOAc.

  • Hydrolysis: Methyl ester product +

    
     (2 eq) in 
    
    
    
    
    
    Final Acid.

Safety & Handling

  • 3-Fluoro-2-nitrobenzoic acid: Irritant. Potential skin sensitizer.[4]

  • Piperidine: Highly flammable liquid. Toxic by inhalation and skin contact. Causes severe burns. Use only in a fume hood.

  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the reaction mixture to dryness at high temperatures.

References

  • General

    
     Methodology for Fluoro-Nitro Benzoic Acids: 
    
    • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc. (2022).

    • Demonstrates the reactivity of the 2-nitro-3-fluoro/chloro scaffold.
  • Substrate Availability & Properties (3-Fluoro-2-nitrobenzoic acid)

    • PubChem CID 18915920.[5]

  • Piperidine Reactivity in

    
     (Analogous Substrates): 
    
    • Synthesis of methanone. NCBI / PubMed Central.

    • Provides precedent for piperidine attacking ortho-to-nitro positions in sterically crowded benzoic acid deriv
  • Alternative Ester Route Precedents

    • Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.[3] BenchChem Application Notes. (General reference for piperidinyl-benzoate synthesis).

Sources

Application Notes & Protocols: Leveraging 2-Nitro-3-(piperidin-1-yl)benzoic Acid as a Privileged Scaffold for CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold has emerged as a valuable starting point for the development of potent and selective modulators of critical biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold, with a specific focus on its application in the discovery of Calcium Release-Activated Calcium (CRAC) channel inhibitors. We present detailed protocols for the synthesis of the core scaffold, strategies for library development through amide coupling, and robust methodologies for biological evaluation, including cellular calcium flux assays and whole-cell patch-clamp electrophysiology. Furthermore, this guide discusses key structure-activity relationships (SAR) to inform rational drug design and optimization.

Introduction: The 2-Nitro-3-(piperidin-1-yl)benzoic Acid Scaffold

The 2-Nitro-3-(piperidin-1-yl)benzoic acid core is a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. Its structural rigidity, combined with the specific vectoral arrangement of its functional groups—a carboxylic acid, a tertiary amine (piperidine), and an electron-withdrawing nitro group—makes it an ideal platform for generating diverse chemical libraries with favorable drug-like properties.[1][2] The nitro group, in particular, is a well-known pharmacophore in various bioactive molecules, contributing to the electronic profile and potential metabolic pathways of the resulting compounds.[3]

This scaffold has gained significant attention as a basis for inhibitors of the CRAC channel, a key regulator of intracellular calcium signaling.[4] CRAC channels, formed by Orai pore-forming subunits and STIM endoplasmic reticulum sensors, are crucial for a multitude of cellular functions, especially in immune cells like T lymphocytes.[4][5] Aberrant CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making them a high-interest target for therapeutic intervention.[4] Compounds derived from this scaffold, such as the notable CRAC channel inhibitor RP4010, have demonstrated efficacy in suppressing cancer cell proliferation by inhibiting calcium influx, validating the therapeutic potential of this chemical series.[6]

This guide will focus on the practical application of the 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold for the development of novel CRAC channel inhibitors.

Synthesis and Derivatization Strategies

The synthetic route to creating a library of potential CRAC channel inhibitors from this scaffold is efficient and modular, centering on two key stages: synthesis of the core scaffold and its subsequent derivatization via amide coupling.

Protocol 1: Synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid (Scaffold Core)

This protocol describes the nucleophilic aromatic substitution (SNA_r) reaction to construct the core scaffold. The reaction relies on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (e.g., fluorine) by piperidine.

Materials:

  • 2-Fluoro-3-nitrobenzoic acid

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in DMF.

  • Base Addition: Add potassium carbonate (2.5 eq) to the solution. The base is crucial for deprotonating the piperidine nitrogen, increasing its nucleophilicity, and neutralizing the HF formed during the reaction.

  • Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). Heating provides the necessary activation energy for the SNA_r reaction.

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. The desired product will precipitate out of the solution.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain 2-Nitro-3-(piperidin-1-yl)benzoic acid.

Protocol 2: Library Synthesis via Amide Coupling

The carboxylic acid handle of the scaffold is the primary point for diversification. Standard peptide coupling reagents are used to react the scaffold with a diverse library of primary or secondary amines, yielding a range of N-substituted amides.[7]

Materials:

  • 2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 eq)

  • A diverse library of primary/secondary amines (R¹R²NH) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve the scaffold core (1.0 eq) in DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used). DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the resulting acids.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Quenching & Extraction: Pour the reaction mixture into saturated NaHCO₃ solution and extract with EtOAc (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final amide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Synthetic Workflow Diagram

The modular nature of this synthesis is ideal for creating a compound library for screening.

G cluster_0 Scaffold Synthesis cluster_1 Library Derivatization Start 2-Fluoro-3-nitrobenzoic Acid + Piperidine Step1 SNA_r Reaction (K₂CO₃, DMF, 70°C) Start->Step1 Scaffold Core Scaffold: 2-Nitro-3-(piperidin-1-yl)benzoic acid Step1->Scaffold Step2 Amide Coupling (HATU, DIPEA, DMF) Scaffold->Step2 Amine Amine Library (R¹R²NH) Amine->Step2 Library Final Compound Library Step2->Library

Caption: General workflow for synthesis of the core scaffold and subsequent library generation.

Biological Evaluation of CRAC Channel Inhibition

Evaluating the synthesized compounds requires a tiered approach, starting with high-throughput cellular assays and progressing to more detailed electrophysiological studies for promising hits.[4]

Protocol 3: Cellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit store-operated calcium entry (SOCE) in a cell line that expresses CRAC channels, such as Jurkat T cells.[8]

Materials:

  • Jurkat T cells

  • Fura-2 AM or other suitable calcium indicator dye

  • Thapsigargin (Tg) - a SERCA pump inhibitor used to deplete ER calcium stores

  • Calcium-free buffer (e.g., Ringer's solution without CaCl₂)

  • Calcium-containing buffer (e.g., Ringer's solution with 2 mM CaCl₂)

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader with dual-wavelength excitation/emission capabilities

Procedure:

  • Cell Loading: Incubate Jurkat T cells with Fura-2 AM in calcium-free buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

  • Washing: Wash the cells to remove extracellular dye.

  • Compound Incubation: Add test compounds at various concentrations to the cells and incubate.

  • Store Depletion: Place the cell plate in the fluorescence reader. Record a baseline fluorescence ratio (e.g., 340/380 nm excitation). Add thapsigargin (Tg) to deplete intracellular calcium stores, which triggers the conformational change in STIM1.[8]

  • Calcium Re-addition: After the signal from ER calcium release returns to baseline, add the calcium-containing buffer to the wells. This initiates SOCE through the now-open Orai1 channels.

  • Data Acquisition: Measure the rise in intracellular calcium concentration ([Ca²⁺]i) by monitoring the fluorescence ratio. The peak of this second rise represents CRAC channel activity.

  • Analysis: Compare the peak fluorescence in compound-treated wells to DMSO-treated control wells. Calculate the percent inhibition and determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.[8]

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

For potent hits from the primary screen, whole-cell patch-clamp is the gold standard for directly measuring the CRAC current (I_CRAC) and confirming the mechanism of action.[4][5]

Materials:

  • HEK293 cells stably expressing Orai1 and STIM1, or a native cell line like RBL cells

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass pipettes

  • Intracellular (pipette) solution containing a high concentration of a Ca²⁺ chelator (e.g., BAPTA or EGTA) to passively deplete stores upon achieving whole-cell configuration.[5]

  • Extracellular (bath) solution

  • Test compounds

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ and fill with the intracellular solution.

  • Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration. This allows the internal solution to dialyze the cell, depleting Ca²⁺ stores and activating I_CRAC.

  • Current Development: Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to elicit the characteristic inwardly rectifying I_CRAC.[4] Wait for the current to fully develop and stabilize.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound.

  • Data Recording: Record the inhibition of I_CRAC over time.

  • Analysis: Measure the steady-state current amplitude in the presence of the compound and compare it to the pre-compound baseline. Calculate the percentage of inhibition.[4] This method provides precise information on the compound's effect on channel conductance and gating.

CRAC Channel Signaling Pathway

Understanding the mechanism of action requires knowledge of the signaling cascade that the compounds are designed to inhibit.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Endoplasmic Reticulum cluster_3 Cytosol / Downstream Signaling Ca_ext Ca²⁺ Orai1_open Orai1 Channel (Open) Ca_ext->Orai1_open Ca²⁺ Influx (SOCE) Orai1 Orai1 Channel (Closed) Orai1->Orai1_open Ca_signal ↑ [Ca²⁺]i Signal Orai1_open->Ca_signal Inhibitor Scaffold-Based Inhibitor Inhibitor->Orai1_open Inhibition STIM1_inactive STIM1 (Ca²⁺ Bound) STIM1_active STIM1 (Unfolded) STIM1_inactive->STIM1_active Conformational Change STIM1_active->Orai1 Translocation & Gating Ca_ER Ca²⁺ Stores Ca_ER->STIM1_inactive Store Depletion (e.g., by Thapsigargin) NFAT NFAT Activation (Gene Transcription) Ca_signal->NFAT

Caption: Simplified signaling pathway of CRAC channel activation and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold, primarily at the amide nitrogen, allows for the exploration of the SAR to optimize potency and selectivity.

Compound IDCRAC Inhibition IC₅₀ (µM)
Scaffold H-> 50
A-1 HBenzyl15.2
A-2 H4-Fluorobenzyl8.5
A-3 H4-(Trifluoromethyl)benzyl1.1
A-4 H3,5-Bis(trifluoromethyl)benzyl0.3
A-5 HCyclohexyl25.8
A-6 Methyl4-Fluorobenzyl12.3

Data presented in this table is illustrative and intended to demonstrate potential SAR trends.

Key SAR Observations:

  • Amide is Essential: The unsubstituted carboxylic acid (scaffold) is inactive, indicating that the amide moiety is critical for biological activity.

  • Aromatic Substituents are Preferred: Comparing an aromatic substituent (A-1) to an aliphatic one (A-5) suggests a preference for aromatic groups, likely due to favorable π-π stacking or hydrophobic interactions within the target's binding pocket.

  • Electron-Withdrawing Groups Enhance Potency: A clear trend is observed with increasing electron-withdrawing character on the benzyl ring (A-1 → A-2 → A-3 → A-4). The addition of fluorine, and particularly trifluoromethyl groups, dramatically increases inhibitory potency. This suggests that the electronic properties and/or specific interactions of these groups are crucial for high-affinity binding.

  • N-Alkylation is Detrimental: Comparison of A-2 and A-6 indicates that substitution on the amide nitrogen (secondary vs. tertiary amide) reduces activity. This implies that the N-H group may be acting as a critical hydrogen bond donor in the binding interaction.

Conclusion

The 2-Nitro-3-(piperidin-1-yl)benzoic acid scaffold represents a robust and versatile platform for medicinal chemistry campaigns, particularly for the discovery of novel CRAC channel inhibitors. The synthetic accessibility of the core and the ease of diversification via amide coupling allow for the rapid generation of focused libraries. The biological evaluation protocols provided herein offer a clear path from high-throughput screening to detailed mechanistic validation. The SAR insights highlight a clear optimization trajectory, guiding chemists to install electron-deficient aromatic moieties on a secondary amide to achieve high-potency CRAC channel inhibition. This integrated approach of synthesis, biological testing, and rational design makes this scaffold a highly valuable tool for developing next-generation therapeutics for inflammatory and autoimmune diseases.

References

  • Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth. (2020). PMC. Available at: [Link]

  • Targeting CNS disorders with brain-permeable CRAC channel inhibitors. (2025). News-Medical.net. Available at: [Link]

  • Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different?. (2024). bioRxiv. Available at: [Link]

  • Inhibitory profiles of known and GSK-CRAC channel blockers on STIM1/Orai1 currents. ResearchGate. Available at: [Link]

  • Photopharmacological modulation of native CRAC channels using azoboronate photoswitches. (2022). PNAS. Available at: [Link]

  • Main byproducts obtained from reduction of 2-nitro benzamides 3 under... ResearchGate. Available at: [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2025). ResearchGate. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. Available at: [Link]

  • Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicina. University of Groningen. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). PMC. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Amide Derivatives from 2-Nitro-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry

The synthesis of amide bonds is a fundamental transformation in organic chemistry, particularly within the realm of drug discovery and medicinal chemistry.[1][2] Amide functionalities are prevalent in a vast array of biologically active molecules.[1][3] The specific structural motif of 2-Nitro-3-(piperidin-1-yl)benzoic acid presents a unique scaffold. The presence of the ortho-nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the carboxylic acid and the properties of the resulting amide derivatives. Furthermore, the adjacent piperidinyl group introduces steric considerations that must be addressed during the synthesis design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of amide derivatives from this intriguing starting material, focusing on robust and efficient coupling methodologies.

Pillar 1: Understanding the Core Chemistry - The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] To facilitate this transformation, the carboxylic acid must be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][5] This is typically achieved through the use of coupling reagents.

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).[2][5][6]

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carboxyl group, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release a byproduct.[5]

Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included in these reactions. These additives can react with the activated carboxylic acid intermediate to form an active ester, which can minimize side reactions and reduce the risk of racemization when using chiral amines.

Pillar 2: Field-Proven Protocols for Amide Synthesis

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging substrates.[4][7][8][9] Below are detailed protocols for two highly effective and commonly used coupling methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with HOBt. The water-solubility of the EDC and its urea byproduct simplifies purification through aqueous workup.[4]

Materials:

  • 2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[4]

  • HOBt (1.1 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)[4]

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.[4]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.[4][10]

Protocol 2: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of side reactions.[4][6]

Materials:

  • 2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)[4]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-Nitro-3-(piperidin-1-yl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 equiv) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.[4][10]

Data Presentation: A Comparative Overview of Coupling Reagents

The choice of coupling reagent can significantly impact the reaction outcome. The following table summarizes key parameters for the described protocols.

Coupling ReagentTypical Reaction TimeByproduct SolubilityRelative CostKey Advantages
EDC/HOBt 12-24 hoursWater-soluble

Ease of byproduct removal, well-established.
HATU 2-6 hoursWater-soluble

$
High efficiency, fast reaction rates, low racemization.[4][6]

Visualization of the Experimental Workflow

To provide a clear visual guide, the following diagram illustrates the general workflow for the synthesis of amide derivatives from 2-Nitro-3-(piperidin-1-yl)benzoic acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 2-Nitro-3-(piperidin-1-yl)benzoic acid, amine, and coupling agent/additive in solvent cool Cool to 0°C (for EDC/HOBt) start->cool If applicable base Add base (DIPEA/TEA) cool->base react Stir at room temperature base->react monitor Monitor progress (TLC/LC-MS) react->monitor monitor->react Continue if incomplete dilute Dilute with organic solvent monitor->dilute Reaction complete wash Aqueous washes (acid, base, brine) dilute->wash dry Dry organic layer and concentrate wash->dry purify Column chromatography or recrystallization dry->purify end Pure amide derivative purify->end

Caption: General workflow for the synthesis of amide derivatives.

Pillar 3: Trustworthiness Through Self-Validating Systems & Troubleshooting

A robust protocol anticipates potential challenges. The ortho-nitro and tertiary amine functionalities in the starting material can present specific hurdles.

Potential IssueProbable CauseRecommended Solution
Low Yield - Steric hindrance from the piperidinyl group and the amine.[7][8][9]- Incomplete activation of the carboxylic acid.- Deactivation of the coupling reagent.- Use a more powerful coupling reagent like HATU.- Increase the reaction time or temperature (monitor for side products).- Ensure all reagents and solvents are anhydrous.
Side Product Formation - Epimerization if a chiral amine is used.- Formation of N-acylurea byproduct with carbodiimides.- Use of additives like HOBt or HOAt can suppress racemization.[6]- Thorough aqueous workup helps remove the urea byproduct.
Difficulty in Purification - Polarity of the product and starting materials are similar.- Presence of unreacted starting materials or byproducts.- Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system.[10]- For polar compounds, reversed-phase chromatography may be an option.[11]

Authoritative Grounding & Comprehensive References

The methodologies and principles outlined in this document are grounded in established chemical literature. For further in-depth understanding, the following resources are recommended.

References

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, October 8). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, October 28). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (2020, October 14). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

Sources

Mastering Difficult Couplings: A Guide to Reagents for Sterically Hindered Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds involving sterically hindered nitrobenzoic acids represents a significant challenge in synthetic chemistry, particularly within drug discovery and materials science. The combined steric bulk from ortho-substituents and the electronic deactivation imposed by the nitro group drastically reduces the reactivity of the carboxylic acid, often leading to low yields or reaction failure with standard coupling protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and utilizing appropriate peptide coupling reagents to overcome these hurdles. We delve into the mechanistic basis for reagent efficacy, offer a comparative analysis of leading reagents, and provide detailed, field-tested protocols for successful amide bond formation.

The Synthetic Challenge: Steric Hindrance Meets Electronic Deactivation

The difficulty in coupling sterically hindered nitrobenzoic acids, such as 2-methyl-3-nitrobenzoic acid or 2,6-dimethyl-4-nitrobenzoic acid, stems from a two-pronged problem:

  • Steric Hindrance: Bulky groups positioned ortho to the carboxylic acid physically obstruct the approach of the amine nucleophile. This raises the activation energy of the reaction, slowing it down considerably.

  • Electronic Deactivation: The nitro group is a powerful electron-withdrawing group. It reduces the electron density of the aromatic ring and, by extension, the nucleophilicity of the carboxylate anion. This makes the initial activation step of the coupling reaction more difficult.

Together, these factors necessitate the use of highly efficient coupling reagents that can generate a "super-activated" intermediate, which is sufficiently reactive to be intercepted by the amine before decomposition or other side reactions occur.

A Mechanistic Approach to Reagent Selection

Modern peptide coupling reagents overcome these challenges by converting the carboxylic acid into a highly reactive acyl-substituted intermediate. The most effective reagents for hindered substrates are typically aminium/uronium or phosphonium salts.

Aminium/Uronium Reagents: The Gold Standard

Reagents such as HATU, HBTU, and COMU are among the most powerful tools for difficult couplings. Their efficacy is derived from the formation of highly reactive O-acylisourea or related active esters.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole).[1] The mechanism involves the initial formation of a highly reactive OAt-active ester.[2] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[3][4] This makes HATU particularly suitable for substrates with significant steric hindrance.[1][3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[5] It offers coupling efficiencies comparable or sometimes superior to HATU, especially for hindered amino acids.[5][6] A significant advantage of COMU is its enhanced safety profile; unlike HOBt and HOAt which are known to be explosive, OxymaPure is not.[6][7] COMU also boasts excellent solubility and often requires only one equivalent of base.[5][8]

The general mechanism for aminium/uronium salt-mediated coupling is depicted below.

HATU_Mechanism RCOOH Hindered R-COOH ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster + HATU, Base - Tetramethylurea Base Base (e.g., DIPEA) HATU HATU Amine R'-NH2 Amine->ActiveEster Nucleophilic Attack Product Amide Product ActiveEster->Product Byproduct Tetramethylurea + HOBt/Oxyma ActiveEster->Byproduct + H₂O

Caption: Generalized workflow for amide coupling.

Comparative Analysis of Premier Coupling Reagents

Choosing the optimal reagent requires balancing reactivity, safety, cost, and ease of use. The table below summarizes the key characteristics of reagents recommended for coupling sterically hindered nitrobenzoic acids.

ReagentClassRelative ReactivityRacemization RiskSafety ProfileKey Advantages
HATU Aminium/UroniumVery HighVery LowHOAt-based, explosive potentialGold standard for difficult couplings, fast reactions.[1][3]
COMU Aminium/UroniumVery HighVery LowNon-explosive Oxyma-basedSafer alternative to HATU with comparable or better efficacy.[5][6][9]
PyBOP PhosphoniumHighLowHOBt-based, explosive potentialGood for hindered couplings, less risk of guanidinylation side products than HATU.[4]
EDC/Oxyma CarbodiimideModerate-HighLowGoodSafer, cost-effective system; Oxyma enhances performance significantly over HOBt.[7][10]
T3P® TriazineHighVery LowGoodLow toxicity, byproducts are water-soluble, simplifying workup.[11]

Detailed Experimental Protocols

The following protocols provide a starting point for the successful coupling of sterically hindered nitrobenzoic acids. Optimization may be required based on the specific substrates used.

Safety Precaution: Always handle coupling reagents and bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the most challenging substrates where maximizing yield is the primary objective.

Materials:

  • Sterically hindered nitrobenzoic acid (e.g., 2-methyl-3-nitrobenzoic acid) (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the initial activation and minimize potential side reactions.[12]

  • Reagent Addition: Add HATU (1.1 eq) followed by the slow, dropwise addition of DIPEA (2.0 - 3.0 eq) to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 10-15 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: Add the amine (1.1 - 1.2 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Safety-Enhanced Coupling using COMU

This protocol is an excellent, safer alternative to HATU, offering similar performance without handling potentially explosive benzotriazole-based reagents.[6]

Materials:

  • Sterically hindered nitrobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • COMU (1.1 eq)[5]

  • DIPEA (1.5 - 2.0 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add the sterically hindered nitrobenzoic acid (1.0 eq) and COMU (1.1 eq).

  • Dissolution: Add anhydrous DMF or MeCN (approx. 0.1 M). COMU has excellent solubility in a wide range of solvents.[5]

  • Base and Amine Addition: Add the amine (1.1 eq) followed by the DIPEA (1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction can often be monitored by a color change.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Workup & Purification: Follow steps 9 and 10 from the HATU protocol. The byproducts of COMU are generally more water-soluble, which can simplify the aqueous workup.[5]

Protocol_Workflow Start 1. Setup & Dissolution (Acid in Anhydrous Solvent) Cool 2. Cool to 0°C (For HATU Protocol) Start->Cool Activate 3. Add Coupling Reagent & Base (DIPEA) Cool->Activate Add_Amine 4. Add Amine Activate->Add_Amine React 5. Stir & Monitor Reaction (TLC / LC-MS) Add_Amine->React Workup 6. Aqueous Workup (Quench & Extract) React->Workup Purify 7. Purify (Column Chromatography) Workup->Purify End Final Amide Product Purify->End

Caption: A typical experimental workflow for amide coupling.

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Insufficient activation or reagent decomposition.

    • Solution: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.[1] For extremely difficult couplings, consider increasing the equivalents of the coupling reagent and base to 1.5 eq and 4.0 eq, respectively. A slight increase in temperature (e.g., to 40 °C) after the initial room temperature stirring may also drive the reaction to completion.

  • Formation of Side Products:

    • Cause: For aminium reagents like HATU, excess reagent can react with the amine to form a guanidinium byproduct.[4][13]

    • Solution: Use the amine in a slight excess (1.1-1.2 eq) relative to the carboxylic acid, and use the coupling reagent at a maximum of 1.1 eq. If this is a persistent issue, switching to a phosphonium reagent like PyBOP may be beneficial.

  • Racemization (if the amine is chiral):

    • Cause: Prolonged exposure to base or high temperatures can cause epimerization of the α-carbon.

    • Solution: Use of HOAt- or Oxyma-based reagents (HATU, COMU) already provides excellent suppression of racemization.[6][7] Ensure the reaction temperature is controlled and use the minimum necessary amount of base.

Conclusion

The successful synthesis of amides from sterically hindered nitrobenzoic acids is readily achievable with the appropriate selection of modern coupling reagents and careful control of reaction conditions. Aminium/uronium salts, particularly HATU and its safer alternative COMU, provide the high level of activation required to overcome the dual challenges of steric bulk and electronic deactivation. By understanding the mechanistic principles and following robust, optimized protocols, researchers can efficiently access these challenging molecular scaffolds for a wide range of applications.

References

  • BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from BenchChem website.[6]

  • Subirós-Funosas, A., et al. (2013). "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents". Chemistry – A European Journal, 19(15), 4957-4966. (Note: While the direct link is not in the search results, COMU's properties are extensively discussed in reference[5] from ACS Publications).[5]

  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents. Retrieved from ChemPep website.[14]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from BenchChem website.[1]

  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved from Suzhou Highfine Biotech website.[3]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Oxyma-Activated Couplings. Retrieved from BenchChem website.[7]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). "Recent development in peptide coupling reagents". Journal of Saudi Chemical Society, 16(2), 97-116.[15]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry website.[2]

  • BenchChem. (n.g.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Retrieved from BenchChem website.[12]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.[16]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec website.[8]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Peptides website.[11]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from Luxembourg Bio Technologies website.[9]

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from MilliporeSigma website.[4]

  • Han, Y., & Kim, H. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron, 60(11), 2447-2467.[17]

  • Kaiser, N., et al. (2025, February 11). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". The Journal of Organic Chemistry.[13]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from Merck website.[10]

  • El-Faham, A., & Albericio, F. (2015). "EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis". ChemistryOpen, 4(3), 262-267.[18]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from YouTube.[19]

  • Lee, Y., & Lee, Y. S. (2011). "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE". Journal of the Korean Chemical Society, 55(1), 1-13.[20]

  • BenchChem. (n.d.). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Retrieved from BenchChem website.[21]

  • Dunetz, J. R., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry, 14(3), 854-863.[22]

Sources

Troubleshooting & Optimization

Purification methods for 2-Nitro-3-(piperidin-1-yl)benzoic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Nitro-3-(piperidin-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-Nitro-3-(piperidin-1-yl)benzoic acid, providing step-by-step protocols and the scientific rationale behind them.

Question 1: My crude product is an oily residue instead of a solid. How can I crystallize it?

Answer:

An oily product often indicates the presence of impurities that depress the melting point and inhibit crystallization. The primary goal is to induce crystallization, which can often be achieved through trituration or by selecting an appropriate solvent system for recrystallization.

Causality: The synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid via nucleophilic aromatic substitution (SNAr) of a starting material like 2-nitro-3-halobenzoic acid with piperidine can lead to several byproducts.[1][2][3][4] These can include unreacted starting materials, regioisomers, or over-alkylated products, which can interfere with the crystallization of the desired product.

Protocol 1: Trituration to Induce Crystallization

Trituration is a technique used to purify crude products by washing them with a solvent in which the desired product is insoluble, but the impurities are soluble.

Step-by-Step Methodology:

  • Place the oily crude product in a flask or beaker.

  • Add a small amount of a non-polar solvent, such as hexane or diethyl ether. The target compound should be sparingly soluble in this solvent.

  • Use a glass rod to vigorously scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal formation.

  • Continue to stir and break up the oil. The desired product should gradually solidify.

  • Once the product has solidified, collect the solid by vacuum filtration and wash it with a small amount of the cold trituration solvent.

  • Dry the solid product under vacuum.

Protocol 2: Recrystallization from a Suitable Solvent

Recrystallization is a powerful purification technique based on the differential solubility of the compound and impurities in a specific solvent at different temperatures.[5][6][7]

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the crude product when hot but not when cold. For benzoic acid derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, or mixtures with water.[8][9]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10]

  • Drying: Dry the purified crystals in a vacuum oven.

Question 2: After purification, my product's melting point is broad, and the yield is low. What are the likely byproducts, and how can I remove them?

Answer:

A broad melting point indicates the presence of impurities. Low yield can result from product loss during purification or incomplete reaction. The primary byproducts in the synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid are often regioisomers and unreacted starting materials.

Likely Byproducts:

  • Unreacted 2-Nitro-3-halobenzoic acid: The starting material for the SNAr reaction.

  • Regioisomers: Depending on the starting material, other nitro-substituted piperidinyl benzoic acids might form.

  • Dinitro compounds: If the reaction conditions are too harsh, dinitration of the aromatic ring can occur.[11]

Purification Strategy: Acid-Base Extraction

Acid-base extraction is a highly effective method for separating acidic, basic, and neutral compounds.[12][13] In this case, we can exploit the acidic nature of the carboxylic acid group on our target molecule.

Step-by-Step Methodology:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[14][15]

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as 1M sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The acidic 2-Nitro-3-(piperidin-1-yl)benzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the aqueous layer from the organic layer. The organic layer will contain neutral and basic impurities.

  • Wash the organic layer with another portion of the sodium bicarbonate solution to ensure complete extraction of the acidic product.

  • Combine the aqueous layers.

  • Slowly acidify the combined aqueous layers with a strong acid, such as 3M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The purified 2-Nitro-3-(piperidin-1-yl)benzoic acid will precipitate out of the solution.[10]

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram of the Acid-Base Extraction Workflow:

Purification_Workflow Crude Crude Product (in Organic Solvent) Funnel Separatory Funnel Crude->Funnel Organic_Layer Organic Layer (Neutral/Basic Impurities) Funnel->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Product as Salt) Funnel->Aqueous_Layer Separate Aq_Base Aqueous NaHCO3 Aq_Base->Funnel Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Pure_Product Pure 2-Nitro-3-(piperidin-1-yl)benzoic acid Filter->Pure_Product

Caption: Workflow for Acid-Base Extraction Purification.

Question 3: My product is still impure after recrystallization and extraction. What advanced purification techniques can I use?

Answer:

When standard techniques are insufficient, column chromatography is the preferred method for separating compounds with similar polarities.

Protocol 3: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved through the column by a mobile phase (a solvent or solvent mixture).[12]

Step-by-Step Methodology:

  • Stationary Phase Selection: For nitrobenzoic acid derivatives, silica gel is a common and effective stationary phase.

  • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ideal solvent system will provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: Properly pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin running the mobile phase through the column. Collect fractions as the solvent elutes from the bottom.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Nitro-3-(piperidin-1-yl)benzoic acid.

Table 1: Example TLC Data for Mobile Phase Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Separation (ΔRf)
9:10.10.150.2Poor
7:30.30.50.6Good
1:10.60.70.75Poor

Rf (Retardation factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-Nitro-3-(piperidin-1-yl)benzoic acid?

A1: Pure 2-Nitro-3-(piperidin-1-yl)benzoic acid is expected to be a solid. While a specific melting point is not widely published, a sharp melting point range (e.g., within 1-2 °C) is a good indicator of purity.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of the final product should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[16][17]

  • Melting Point Analysis: To assess purity.

Q3: Are there any specific safety precautions I should take when working with 2-Nitro-3-(piperidin-1-yl)benzoic acid and its precursors?

A3: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Review the Safety Data Sheet (SDS) for all chemicals used in the synthesis and purification process.

III. References

  • Quora. (2022, March 20). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid.

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.

  • SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.

  • Google Patents. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.

  • (2016, September 27). Lab Report Recrystallization.

  • CDC Stacks. Supporting Information.

  • Google Patents. CN1625545A - The preparation method of p-aminobenzoic acid.

  • Google Patents. US2735865A - Process for purifying p-aminobenzoic.

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.

  • Google Patents. JPH05132450A - Production of 2-nitro-3-methylbenzoic acid.

  • NIH. methanone.

  • Recrystallization 2.

  • Recrystallization of Benzoic Acid.

  • Google Patents. CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids.

  • The Recrystallization of Benzoic Acid.

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid.

  • LAB 1 - EXPERIMENTAL PROCEDURE.

  • BLDpharm. 1547369-08-3|2-Nitro-3-(piperidin-1-yl)benzoic acid.

  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

  • Benchchem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.

  • Chemistry 102 - Experiment 3. (2009, September 10).

  • CymitQuimica. CAS 42106-50-3: 5-nitro-2-piperidin-1-ylbenzoate.

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents.

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

  • European Patent Office. (1991, October 23). Method for the purification of benzoic acid - EP 0453022 A2.

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

  • Wikipedia. Nucleophilic aromatic substitution.

  • Sigma-Aldrich. Piperidine derivative benzoic acid.

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

Minimizing regioisomer formation in 3-piperidinyl-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists and process engineers. It addresses the specific challenge of synthesizing 3-(piperidin-1-yl)-2-nitrobenzoic acid , a scaffold critical in the synthesis of PARP inhibitors (e.g., Niraparib intermediates) and other bioactive heterocycles.

The primary "regioisomer" issue in this synthesis is rarely generated during the final SNAr step itself but is almost invariably an upstream impurity carried over from the preparation of the starting material (3-fluoro-2-nitrobenzoic acid). This guide diagnoses and resolves this hidden variable.

Ticket Subject: Minimizing Regioisomer Contamination & Optimizing SNAr Selectivity Status: Active Support Level: Senior Application Scientist

Diagnostic Overview: The "Phantom" Regioisomer

Users frequently report observing a regioisomer (approx. 5–15%) in the final product that is difficult to separate.

The Core Issue: The reaction of 3-fluoro-2-nitrobenzoic acid with piperidine is highly regioselective for the 3-position due to the activation by the ortho-nitro group. If you observe a regioisomer, it is not formed during the SNAr reaction. It is a legacy impurity—5-(piperidin-1-yl)-2-nitrobenzoic acid —derived from the 5-fluoro-2-nitrobenzoic acid isomer present in your starting material.

  • Origin: The nitration of 3-fluorobenzoic acid yields a mixture of the 2-nitro (desired, sterically crowded) and 6-nitro (undesired, often major) isomers. If the vendor did not rigorously separate these, your starting material is compromised.

Troubleshooting Modules

Module A: Precursor Validation (The "Source" Problem)

Before starting the reaction, you must validate the regiochemical purity of your starting material: 3-fluoro-2-nitrobenzoic acid (or its ester).

Q: How do I distinguish the desired 3-fluoro precursor from the 5-fluoro impurity by NMR? A: The coupling constants (


) of the aromatic protons are the fingerprint.
IsomerStructureKey

H NMR Signal (Aromatic)
Diagnostic Feature
3-Fluoro-2-nitro (Desired)F at 3, NO

at 2

7.5–7.8 ppm (Multiplets)
Complex splitting. The protons are contiguous (H4, H5, H6). You will see ortho-couplings (

Hz).
5-Fluoro-2-nitro (Impurity)F at 5, NO

at 2

7.2–8.2 ppm
Isolated spin systems. H3 and H4 are ortho; H6 is isolated (meta to H4). Look for a doublet of doublets with distinct meta-coupling (

Hz) for H6.

Protocol 1.1: Pre-Reaction QC Check

  • Run a

    
    H NMR in DMSO-
    
    
    
    .
  • Focus on the region 7.0–8.5 ppm.

  • If you see a distinct doublet (

    
     Hz) shifted downfield (ortho to nitro), check for a secondary set of minor peaks corresponding to the 5-fluoro isomer.
    
  • Action: If impurity >2%, recrystallize the starting material from Ethanol/Water (1:1) or reject the batch. The 5-fluoro isomer is often less soluble and may crystallize out first, or vice-versa depending on the exact derivative (acid vs ester).

Module B: The SNAr Reaction (Process Control)

Optimizing the Nucleophilic Aromatic Substitution to prevent side reactions.

Q: Should I use the free acid or the methyl ester? A: Use the Methyl Ester (Methyl 3-fluoro-2-nitrobenzoate) .

  • Reason: The free acid forms a salt with piperidine (Acid-Base reaction), generating a carboxylate anion. This anion is electron-donating, which deactivates the ring towards SNAr, requiring harsher conditions (higher heat) that promote decomposition.

  • Risk with Ester: Piperidine can attack the ester carbonyl to form an amide (side product).

  • Solution: Use mild base (K

    
    CO
    
    
    
    )
    in polar aprotic solvent (DMF/DMSO) at controlled temperatures (
    
    
    C) to favor SNAr over amidation.

Q: Can the Nitro group be displaced instead of the Fluorine? A: Yes, this is "Denitroamination."

  • Mechanism: The nitro group is also ortho to the fluorine.[1] Piperidine can attack C2, displacing the nitro group.

  • Prevention: Fluoride is a better leaving group than Nitrite in this specific activated system.[2] However, high temperatures favor nitro-displacement. Keep reaction temperature below 80°C.

Protocol 1.2: Optimized SNAr Procedure

  • Dissolve: 1.0 eq Methyl 3-fluoro-2-nitrobenzoate in DMF (5 vol).

  • Base: Add 2.5 eq K

    
    CO
    
    
    
    (milled/powdered).
  • Nucleophile: Add 1.1 eq Piperidine dropwise at 0°C.

  • Reaction: Warm to 25–40°C. Monitor by HPLC.

    • Target: >98% conversion of ester.

    • Stop: If amide byproduct (>5%) appears.

  • Workup: Pour into ice water. The product (Methyl 3-piperidinyl-2-nitrobenzoate) usually precipitates as a yellow/orange solid.

  • Hydrolysis (if Acid is target): Treat wet cake with LiOH in THF/Water to cleave the ester.

Visualizing the Pathway & Risks

The following diagram illustrates the origin of the isomers and the critical decision nodes in the synthesis.

G Start Start: 3-Fluorobenzoic Acid Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Isomer_Mix Mixture of Isomers Nitration->Isomer_Mix Iso_Desired 3-Fluoro-2-nitrobenzoic acid (Desired Precursor) Sterically Hindered Isomer_Mix->Iso_Desired Minor Product Iso_Undesired 5-Fluoro-2-nitrobenzoic acid (Major Impurity) Thermodynamically Favored Isomer_Mix->Iso_Undesired Major Product Separation Critical Purification (Fractional Crystallization/Column) Iso_Desired->Separation Iso_Undesired->Separation SNAr_Step Step 2: SNAr with Piperidine (DMF, K2CO3, 40°C) Separation->SNAr_Step If Pure 3-F Separation->SNAr_Step If Contaminated Prod_Desired Target: 3-Piperidinyl-2-nitrobenzoic acid SNAr_Step->Prod_Desired Attack at C3 Prod_Regio Regioisomer: 5-Piperidinyl-2-nitrobenzoic acid SNAr_Step->Prod_Regio Attack at C5 (from impurity)

Caption: Figure 1. The "Regioisomer" path. The final regioisomer is determined by the purity of the nitration product, not the selectivity of the SNAr step.

Quantitative Data: Impurity Profile

ComponentRetention Time (Rel)*OriginControl Strategy
Target Product 1.00SNAr on 3-F isomerN/A
5-Piperidinyl Isomer 1.15SNAr on 5-F impurityMust purify SM. Difficult to remove after SNAr.
Amide Byproduct 0.85Piperidine attack on EsterLower Temp; Sterically hindered ester (e.g., Isopropyl)
Denitro-Impurity 0.92Displacement of NO

Lower Temp (<60°C); Avoid strong heating.

*Relative Retention Time (RRT) on C18 Column, Water/Acetonitrile Gradient.

Frequently Asked Questions (FAQ)

Q1: Can I separate the 3-piperidinyl and 5-piperidinyl isomers if I already have them mixed? A: It is extremely difficult. Both are amino-nitro-benzoic acids with similar pKa and polarity.

  • Recommendation: Recrystallization from glacial acetic acid or toluene/heptane (for the ester) sometimes enriches the desired 3-isomer due to the "twisted" nature of the 2-nitro-3-piperidinyl system (steric clash twists the nitro group out of plane, changing packing). However, preparative HPLC is often required. Prevention is the only scalable cure.

Q2: Why is the yield of the SNAr low (~40%)? A: You are likely using the free acid. The formation of the piperidinium carboxylate salt stops the reaction.

  • Fix: Convert to the methyl ester first. The yield typically jumps to >85%.

Q3: My product is red/black oil. What happened? A: Thermal decomposition. Nitro-aromatics with ortho-amino groups are thermally unstable and light-sensitive.

  • Fix: Perform the reaction in the dark (foil-wrapped flask) and keep T < 50°C.

References

  • Smolecule . (2023). Synthesis Methods and Properties of 3-Fluoro-2-nitrobenzoic acid. Retrieved from

  • BenchChem . (2025).[1][3] Troubleshooting guide for the nitration of fluorinated benzoic acids. Retrieved from

  • ChemicalBook . (2025).[3][4] 3-Fluoro-2-nitrobenzoic acid Properties and Suppliers. Retrieved from [5]

  • Organic Syntheses . (1963). m-Nitrobenzoic Acid (General Nitration Procedures). Org. Synth. Coll. Vol. 4, 715. Retrieved from

  • National Institutes of Health (NIH) . (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from

Sources

Technical Support: Exotherm Control in Nitration of 3-(Piperidin-1-yl)benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the critical safety parameters for controlling exothermic events during the synthesis of 3-(piperidin-1-yl)benzoic acid .

Crucial Distinction: The term "precursors" in this context almost universally refers to the nitration of the 3-halobenzoic acid core (e.g., 3-fluorobenzoic acid) prior to the introduction of the piperidine ring.

WARNING: Attempting to nitrate a molecule that already contains a piperidine ring (a tertiary amine) is a High-Risk Operation . Nitric acid acts as a powerful oxidant toward the piperidine nitrogen, leading to violent N-oxidation, ring cleavage, and uncontrollable thermal runaway. This guide focuses on the safe nitration of the halo-aromatic precursor.

Critical Safety Warnings (The "STOP" Sign)
Hazard IndicatorInterpretationImmediate Action
Brown Fumes (NOx) Runaway Oxidation. The reaction is oxidizing the substrate rather than nitrating it.STOP Addition. Maximize cooling. Vent scrubber to full capacity. Do not seal the vessel.
Rapid Temp Spike (>5°C/min) Reagent Accumulation. Nitric acid is building up unreacted, then reacting all at once.STOP Addition. Increase stirring speed immediately. Keep cooling active. Wait for temp to drop to baseline.
Induction Period Delayed Onset. No exotherm observed during initial addition.STOP Addition. Do not add more reagent until an exotherm is detected. Check stirring and probe depth.
Troubleshooting Guide (Q&A Format)
Q1: I am nitrating 3-fluorobenzoic acid, but I see no temperature rise during the first 10% of nitric acid addition. Should I increase the addition rate?

A: ABSOLUTELY NOT. Root Cause: This is a classic "Induction Period" or "Accumulation" scenario. The reaction might be kinetically inhibited by low temperature or poor mixing. If you continue adding acid, you are accumulating a large "thermal bomb" of unreacted nitric acid. Once the reaction triggers, the accumulated energy will release simultaneously, exceeding your cooling capacity (Adiabatic Temperature Rise). Corrective Action:

  • Stop the addition immediately.

  • Verify the internal temperature is not too low (e.g., if target is 0°C, ensure it's not -20°C, which freezes kinetics).

  • Increase agitation speed to ensure the nitrating agent is dispersed.

  • Wait until you see a small exotherm (1-2°C rise) and subsequent cooling before resuming addition at a slower rate.

Q2: During the nitration, the reaction mixture turned dark brown and began evolving gas. What happened?

A: You are likely experiencing oxidative decomposition. Root Cause: This usually happens if the temperature exceeds 40-50°C or if the substrate contains easily oxidizable impurities (like trace piperidine if recycling solvents). The "brown gas" is Nitrogen Dioxide (


), a byproduct of nitric acid oxidizing the organic skeleton instead of nitrating it.
Corrective Action: 
  • Emergency Cooling: Apply maximum cooling (brine/glycol).

  • Quench (If Safe): If the reaction is small scale (<10g), quench onto ice. If large scale, do not quench immediately as water addition is exothermic; allow the oxidation to subside under cooling first.

  • Review Substrate: Ensure your starting material is pure 3-fluorobenzoic acid and contains no amines .

Q3: My yield is low, and I see dinitro impurities. How do I control regioselectivity?

A: Temperature and Stoichiometry control are the culprits. Root Cause: High temperatures (>20°C) or local excesses of nitric acid promote di-nitration. Corrective Action:

  • Strict Temperature Control: Maintain the internal temperature between -5°C and 5°C.

  • Dosing Strategy: Use "Mixed Acid" (Sulfuric/Nitric blend) rather than neat Nitric Acid. The Sulfuric Acid acts as a heat sink and solvent, preventing local hot spots.

  • Stoichiometry: Limit Nitric Acid to 1.05 equivalents.

Q4: The reaction mixture becomes a solid crust/slurry, stopping the stirrer. What should I do?

A: You have reached the solubility limit of the protonated product. Root Cause: 3-nitro-5-fluorobenzoic acid has low solubility in concentrated sulfuric acid at low temperatures. A seized stirrer leads to "hot spots" where nitric acid is added but not dispersed. Corrective Action:

  • Solvent Volume: Increase the volume of Sulfuric Acid (solvent) at the start (min 5-10 volumes relative to substrate).

  • Interrupted Stirring: If the stirrer stops, STOP ADDITION INSTANTLY. Do not restart the stirrer forcefully if it risks breaking the flask. Manually agitated (if safe/small scale) or add more H2SO4 to dissolve the crust before resuming.

Detailed Protocol: Nitration of 3-Fluorobenzoic Acid

Objective: Synthesis of 3-fluoro-5-nitrobenzoic acid (Precursor to 3-(piperidin-1-yl)benzoic acid).

Reaction Scheme: 3-Fluorobenzoic Acid + HNO3/H2SO4 → 3-Fluoro-5-nitrobenzoic Acid + H2O

Thermodynamic Data (Representative):

  • Enthalpy of Nitration (

    
    ):  ~ -130 to -150 kJ/mol (Highly Exothermic)
    
  • Adiabatic Temp Rise (

    
    ):  >100°C (if undiluted)
    
  • Onset of Decomposition: >160°C (for nitro-aromatics)

Step-by-Step Procedure:

  • Preparation of Substrate Solution:

    • In a reactor equipped with a mechanical stirrer, internal temperature probe, and jacket cooling, charge Concentrated Sulfuric Acid (98%) (5.0 vol).

    • Add 3-Fluorobenzoic Acid (1.0 eq) in portions. Stir until fully dissolved.

    • Note: Dissolution is exothermic (Heat of Solution). Cool to 0°C .

  • Preparation of Nitrating Agent (Mixed Acid):

    • In a separate vessel, pre-mix Conc. Sulfuric Acid (2.0 eq) and Fuming Nitric Acid (1.05 eq).

    • Why? Pre-mixing generates the nitronium ion (

      
      ) in a controlled manner and dissipates the heat of mixing before it enters the main reactor.
      
  • Controlled Addition (The Critical Step):

    • Add the Mixed Acid to the substrate solution dropwise.

    • Rate Limit: Adjust rate so internal temperature never exceeds 10°C .

    • Stirring: Maximum RPM without splashing.

    • Checkpoint: If cooling fails, stop addition.

  • Post-Reaction Hold:

    • Once addition is complete, allow to warm to 20°C over 1 hour.

    • Monitor for delayed exotherms.

  • Quenching:

    • DANGER: Pour the reaction mixture INTO ice/water. NEVER pour water into the acid.[1]

    • The quench is exothermic.[2][3] Maintain quench mass <25°C.

Visualizations
Diagram 1: Synthesis Pathway & Hazard Zones

NitrationSafety Start 3-Fluorobenzoic Acid (Solid, Stable) Nitration Nitration Step (HNO3/H2SO4, 0°C) EXOTHERMIC HAZARD Start->Nitration Controlled Addition Intermediate 3-Fluoro-5-nitrobenzoic Acid (Precursor) Nitration->Intermediate Quench & Isolate PiperidineStep SNAr Reaction (Piperidine, Heat) Intermediate->PiperidineStep Substitution Final 3-(Piperidin-1-yl)benzoic Acid (Target) PiperidineStep->Final Workup WrongWay Direct Nitration of Piperidinyl-Benzoic Acid (VIOLENT EXPLOSION RISK) Final->WrongWay DO NOT ATTEMPT

Caption: Safe synthesis pathway. Note the "Dead End" warning for direct nitration of the piperidine derivative.

Diagram 2: Decision Tree for Exotherm Management

ExothermControl Start Start Nitric Acid Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Condition1 Ti < 5°C CheckTemp->Condition1 Condition2 5°C < Ti < 15°C CheckTemp->Condition2 Condition3 Ti > 15°C CheckTemp->Condition3 Action1 Continue Addition (Monitor closely) Condition1->Action1 Action2 Pause Addition Increase Stirring Max Cooling Condition2->Action2 Action3 EMERGENCY STOP Vent Scrubber Prepare for Quench Condition3->Action3 Action2->CheckTemp Wait 5 min

Caption: Logic flow for managing temperature deviations during nitration.

Data Summary: Thermal Events

The following data is derived from reaction calorimetry (RC1) studies of similar fluorobenzotriazolone/fluorobenzoic acid nitrations [1].

EventTemperature RangeHeat Release (

)
Hazard Level
Nitration Reaction 0°C - 20°C-150 kJ/molHigh (Process Control Critical)
H2SO4 Dilution Ambient-75 kJ/molMedium (Occurs during quench)
Decomposition >160°C>400 kJ/kgCritical (Runaway)
References
  • Thermal Risk Evaluation of Fluorobenzoic Acid Nitration Processes. Source: National Institutes of Health (PMC) / MDPI. URL:[Link] (Approximation based on Fluorobenzotriazolone data).

  • Hazards of Nitrating Amines. Source: European Commission / CCS Norway. URL:[Link]

Sources

Removing unreacted piperidine from benzoic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for common purification challenges in organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted piperidine from reaction mixtures yielding benzoic acid. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Foundational Knowledge: Understanding the Components

Effective separation begins with understanding the distinct physicochemical properties of the product and the impurity. Benzoic acid is a weak organic acid, while piperidine is a secondary amine and a moderately strong organic base. This fundamental difference in their acid-base character is the primary lever for their separation.

Table 1: Key Physicochemical Properties

PropertyBenzoic AcidPiperidineRationale for Separation
Molar Mass 122.12 g/mol 85.15 g/mol -
Boiling Point 250 °C (482 °F)106 °C (223 °F)Significant difference allows for removal of bulk piperidine by distillation/evaporation.
pKa ~4.2 (in H₂O)[1]~11.2 (of conjugate acid, piperidinium)The large pKa difference is ideal for separation via acid-base extraction.
Solubility Poorly soluble in cold water, highly soluble in hot water and many organic solvents (e.g., DCM, Ethyl Acetate).[2][3][4]Miscible with water and soluble in most organic solvents.Differential solubility in hot/cold water is the basis for recrystallization.[5][6]

Primary Purification Strategy: Liquid-Liquid Extraction

This technique leverages the differential solubility of the acidic product and basic impurity in immiscible aqueous and organic phases by manipulating the pH.

FAQ: What is the most direct method to remove piperidine after a reaction?

Answer: The most robust and widely used method is an acid-base extraction. By washing the organic reaction mixture with a dilute aqueous acid, the basic piperidine is protonated, forming a water-soluble salt (piperidinium chloride). This salt is extracted into the aqueous phase, leaving the neutral benzoic acid in the organic phase.[7][8][9]

Experimental Protocol: Acid-Base Extraction
  • Solvent Dilution: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). This ensures the benzoic acid product is fully dissolved in the organic phase.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid, typically 1M hydrochloric acid (HCl).[7]

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase (unless a chlorinated solvent like DCM is used, in which case it will be the bottom layer), and the bottom layer will be the aqueous phase.

  • Drain and Repeat: Drain the aqueous layer, which now contains the piperidinium salt. To ensure complete removal, repeat the acidic wash (Steps 2-4) two more times with fresh 1M HCl.[10]

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to break any minor emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude benzoic acid, now free of piperidine.

Visual Workflow: Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer start Reaction Mixture (Benzoic Acid + Piperidine) in Organic Solvent add_hcl Add 1M HCl (aq) start->add_hcl shake Shake & Vent add_hcl->shake separate Allow Layers to Separate shake->separate aq_layer Piperidinium Chloride (C₅H₁₁NH₂⁺Cl⁻) (Water Soluble) separate->aq_layer Bottom/Top Layer org_layer Benzoic Acid (Remains in Organic Solvent) separate->org_layer Top/Bottom Layer discard Discard Aqueous Layer aq_layer->discard wash_brine Wash with Brine org_layer->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry product Pure Benzoic Acid dry->product

Caption: Workflow for removing piperidine via acid-base extraction.

Troubleshooting Guide

FAQ: I performed an acid wash, but my NMR/TLC still shows piperidine. What happened?

Answer: This indicates an incomplete extraction. There are several potential causes and solutions:

  • Insufficient Acid: You may not have used enough acid to neutralize all the piperidine, especially if it was used in large excess.

    • Solution: Perform additional washes with 1M HCl. After the final wash, check the pH of the aqueous layer with litmus paper; it should be distinctly acidic.[10]

  • Inefficient Mixing: The two phases may not have been mixed thoroughly enough for the acid to react with all the piperidine.

    • Solution: Ensure you shake the separatory funnel vigorously for at least one minute during each wash.

  • Product is an Amine Salt: If your target molecule also contains a basic functional group, it may also have been extracted into the acidic aqueous layer. This guide assumes the target product is solely benzoic acid. If your product has basic sites, alternative purification methods like chromatography or recrystallization are necessary.[11][12]

FAQ: An emulsion formed during my extraction. How can I resolve this?

Answer: Emulsions are a common issue where the organic and aqueous layers fail to separate cleanly.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic solvent.

  • Filtration: For stubborn emulsions, you can drain the entire mixture and filter it through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can physically disrupt the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.

Secondary & Alternative Purification Methods

FAQ: How can I remove trace impurities or further purify my product after extraction?

Answer: Recrystallization is an excellent technique for achieving high purity, especially for solid compounds like benzoic acid.[6] It relies on the principle that benzoic acid is much more soluble in hot water than in cold water, while impurities remain dissolved in the cold mother liquor.[2][3][13]

Experimental Protocol: Recrystallization from Water
  • Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water.

  • Heating: Heat the suspension on a hot plate, adding small portions of boiling water until all the benzoic acid just dissolves.[5][14] Avoid adding an excess of water, as this will reduce your final yield.[2]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure benzoic acid crystals by vacuum filtration, washing them with a small amount of ice-cold water.[14]

  • Drying: Allow the crystals to dry completely in a desiccator or a low-temperature oven.

FAQ: When should I consider methods like flash chromatography?

Answer: Flash chromatography is a powerful tool but is often more resource-intensive than extraction or recrystallization.[15] Consider using it under the following circumstances:

  • Neutral or Acidic Impurities: If your reaction has other byproducts with similar acidity to benzoic acid, a simple extraction will not suffice. Chromatography can separate compounds based on differences in polarity.

  • Product Sensitivity: If your product is sensitive to strong acids or bases, chromatography offers a milder purification alternative.

  • Difficult Separations: When dealing with structurally similar compounds that cannot be separated by other means.[16]

For separating benzoic acid (acidic) from piperidine (basic) on silica gel (an acidic stationary phase), a non-polar eluent system like hexane/ethyl acetate would cause the polar piperidine to strongly adsorb to the silica, while the benzoic acid would elute. Adding a small amount of acetic acid to the eluent can improve the peak shape of the benzoic acid.

Visual Guide: Method Selection

G cluster_check Purity Check start Reaction Mixture: Benzoic Acid + Piperidine extraction Primary Method: Acid-Base Extraction start->extraction purity_check Is Product Pure? (TLC, NMR) extraction->purity_check recrystallization Secondary Method: Recrystallization final_product Pure Benzoic Acid recrystallization->final_product chromatography Alternative Method: Flash Chromatography chromatography->final_product purity_check->recrystallization No (Trace Impurities) purity_check->chromatography No (Complex Mixture) purity_check->final_product Yes

Caption: Decision tree for selecting a purification method.

References

  • The Recrystallization of Benzoic Acid. (n.d.).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment. (n.d.). Vedantu.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Recrystallisation of benzoic acid and determination of its melting point. (n.d.). M.C.C. Science.
  • Purification of benzoic acid. (1966). US Patent US3235588A. Google Patents.
  • Removing Pyridine. (2024). Reddit.
  • Preparation of benzoic acid of high purity. (n.d.).
  • CWE of Piperidine. (2015). Sciencemadness Discussion Board.
  • How to remove excess 4-amino piperidine from reaction medium?. (2018). ResearchGate.
  • How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. (2018). ResearchGate.
  • How to remove piperidine and PEG(3)-amine from solution without... (n.d.). ECHEMI.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. (n.d.). Benchchem.
  • Purification of Benzoic Acid by Crystallization. (2015). YouTube.
  • Purification of piperidine. (n.d.). US Patent US2363159A. Google Patents.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson.
  • Sigma-Aldrich - 104094. (2025). MilliporeSigma.
  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega.
  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2025). ResearchGate.
  • Piperidine Purification and Isolation: A Technical Support Guide. (2025). Benchchem.
  • CAS 908334-18-9 | 3-(piperidin-3-yl)benzoic acid. (n.d.). Synblock.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry.
  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). EP Patent EP0699673A1. Google Patents.
  • BENZOIC ACID PIPERIDIN-1-YL ESTER. (2023). ChemicalBook.
  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction... (n.d.). ResearchGate.
  • How do I remove piperazine from the solid compound?. (2015). ResearchGate.
  • Piperidine. (n.d.). 3B6 Chemical JSC.
  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters.
  • What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate.
  • piperidine*BzOH. (2025). Chemsrc.
  • How can I modify my flash chromatography method to separate chemically similar compounds?. (2023). Biotage.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
  • Remove Sticky Reagents. (n.d.).
  • Rapid chromatographic technique for preparative separations with moderate resolution. (n.d.). Moodle@Units.
  • Bordwell pKa Table. (2017). Organic Chemistry Data.
  • pKa Data Compiled by R. Williams. (n.d.).
  • Solubility of Benzoic Acid in Mixed Solvents. (2025). ResearchGate.
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (2025). Benchchem.
  • I am trying to find the solubility of benzoic acid in different solvents to prepare a liquid-liquid extraction. (2015). Chemistry Stack Exchange.
  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010). University of Limerick.
  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.

Sources

Validation & Comparative

FTIR spectrum analysis of nitro and carboxylic acid functional groups

Strategic FTIR Analysis: Nitro ( ) vs. Carboxylic Acid ( ) Profiling

Executive Summary

In drug development, the precise identification of pharmacophores is non-negotiable. Both nitro (


While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) remains the industry standard for rapid functional group validation due to its sensitivity to dipole changes. This guide compares the spectral performance of FTIR against Raman spectroscopy for these groups and details a self-validating protocol for distinguishing their vibrational signatures.

Mechanistic Basis & Spectral Fingerprints[1][2][3][4]

To interpret the spectra accurately, one must understand the vibrational physics driving the absorption bands.

Carboxylic Acid ( ): The Hydrogen Bond Network

Carboxylic acids are defined by their ability to form strong intermolecular hydrogen bonds, typically existing as dimers in the solid state.[1][2]

  • The "Tongue" (O-H Stretch): The most diagnostic feature. The O-H bond, weakened by hydrogen bonding, absorbs over a massive range (

    
    ).[3][4][5] This appears as a broad, jagged "tongue" that often overlaps C-H stretching bands.
    
  • The Carbonyl (C=O): A strong, sharp peak around

    
     (dimer).[3][5] If the acid is in a dilute non-polar solution (monomer), this shifts higher to 
    
    
    .
Nitro Group ( ): The Resonance Twins

The nitro group possesses

  • Asymmetric Stretch (

    
    ):  A strong band at 
    
    
    .
  • Symmetric Stretch (

    
    ):  A slightly weaker but distinct band at 
    
    
    .
  • Diagnostic Logic: Unlike the broad O-H of acids, nitro peaks appear as a pair of sharp "teeth" in the fingerprint region.

Comparative Data Table
FeatureCarboxylic Acid (

)
Nitro Group (

)
Mechanistic Cause
Primary Indicator Broad O-H Stretch Asymmetric N-O Stretch H-bonding vs. Dipole Oscillation
Wavenumber


Bond Stiffness & Reduced Mass
Secondary Indicator C=O[3] Stretch Symmetric N-O Stretch Carbonyl stiffness vs. Resonance
Wavenumber


Band Shape Very Broad, "Messy"Sharp, DistinctH-bond distribution vs. localized mode
Intensity Medium to Strong (Variable)StrongChange in Dipole Moment

Performance Comparison: FTIR vs. Alternatives

When validating a compound, researchers often choose between FTIR and Raman spectroscopy.[6] Below is an objective comparison of their performance specifically for these two functional groups.

FTIR vs. Raman Spectroscopy[4][10][11]
ParameterFTIR (The Product) Raman Spectroscopy (Alternative) Verdict

Detection
Superior. The O-H stretch causes a massive change in dipole moment, leading to intense IR absorption.Poor. The O-H bond is weakly polarizable, making it very difficult to see in Raman.Use FTIR for Acids.[7][1][4][8]

Detection
Excellent. Both asymmetric and symmetric stretches are IR active.Excellent. The symmetric

stretch is often the strongest peak in the entire Raman spectrum.
Both work; Raman is a good confirmational tool.
Water Interference High. Aqueous samples obscure the O-H region.Low. Water is Raman inactive.[9]Raman wins for aqueous solutions.
Throughput High (ATR). < 1 min per sample.Medium. Fluorescence can mask signals.[9]FTIR is faster for solid screening.
Sampling Mode: ATR vs. Transmission (KBr)

Within FTIR, the choice of sampling affects the spectrum of polar groups.

  • ATR (Attenuated Total Reflectance): Preferred for speed. However, beware of peak shifts . The depth of penetration is wavelength-dependent, which can slightly distort relative intensities of the broad O-H band compared to the fingerprint region.

  • Transmission (KBr Pellet): The "Gold Standard" for resolution. It allows the researcher to control concentration. Critical Insight: In KBr, moisture absorption can mimic a carboxylic acid O-H band. Always run a blank KBr pellet to subtract background moisture.

Validated Experimental Protocol

This protocol ensures high-confidence identification, minimizing false positives from moisture (mimicking acids) or amides (mimicking nitro/carbonyls).

Workflow Diagram

FTIR_Analysis_WorkflowStartUnknown SamplePrepSample Prep: ATR (Neat) or KBr PelletStart->PrepScanAcquire Spectrum (4000 - 400 cm⁻¹)Prep->ScanCheckOHCheck 2500-3300 cm⁻¹: Broad 'Tongue' Present?Scan->CheckOHAcidPathCheck 1700-1730 cm⁻¹: Strong C=O Peak?CheckOH->AcidPathYesNitroPathCheck 1500-1550 cm⁻¹: Strong Sharp Peak?CheckOH->NitroPathNoResultAcidResult: Carboxylic Acid (Confirmed)AcidPath->ResultAcidYesResultAmbiguousResult: Ambiguous (Run Raman or NMR)AcidPath->ResultAmbiguousNo (Possible Alcohol)NitroConfirmConfirm with Sym. Stretch @ 1300-1360 cm⁻¹NitroPath->NitroConfirmYesNitroPath->ResultAmbiguousNoResultNitroResult: Nitro Compound (Confirmed)NitroConfirm->ResultNitroYesNitroConfirm->ResultAmbiguousNo

Caption: Logic flow for distinguishing Nitro vs. Carboxylic Acid moieties using FTIR spectral markers.

Step-by-Step Methodology
  • Background Correction:

    • Ensure the ATR crystal (ZnSe or Diamond) is clean. Run a background scan (air) to remove atmospheric

      
       (
      
      
      ) and
      
      
      vapor.
    • Why: Atmospheric water vapor has sharp rotational lines that can confuse the broad O-H analysis.

  • Sample Application:

    • Apply solid powder directly to the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Note: For carboxylic acids, poor contact yields a noisy O-H baseline.

  • Spectral Acquisition:

    • Resolution:

      
      .
      
    • Scans: Minimum 16 (32 preferred for signal-to-noise).

    • Range:

      
      .
      
  • Data Interpretation (The "A/B" Test):

    • Step A (The Acid Test): Look immediately at

      
      . Is there a massive, broad absorbance overwhelming the C-H stretches?
      
      • Yes: Likely Carboxylic Acid.[7][4][8] Confirm with C=O at

        
        .[3][4][5]
        
      • No: Proceed to Step B.

    • Step B (The Nitro Test): Look at

      
       and 
      
      
      .
      • Observation: Do you see two strong, sharp bands in these regions?

      • Validation: If only one appears, it is likely not a nitro group (could be an amide II band or C-H bend). Both must be present.

Case Study: Chloramphenicol vs. Ibuprofen

To illustrate the protocol, we compare two common pharmaceutical standards.

Ibuprofen (Carboxylic Acid Model)
  • O-H Region: Displays the characteristic "broad tongue" from

    
     due to dimeric H-bonding.[2][3][4][5]
    
  • Carbonyl: A sharp peak at

    
      (C=O stretch).
    
  • Fingerprint: C-O stretching visible around

    
    .
    
  • Reference: Matkovic et al. demonstrated that the

    
     band is quantitative for ibuprofen extraction analysis [1].[10]
    
Chloramphenicol (Nitro Group Model)
  • O-H Region: Shows sharper bands at

    
     (alcohol O-H and amide N-H), distinct from the "messy" acid O-H.
    
  • Nitro Signatures:

    • Asymmetric

      
      :  Strong band at 
      
      
      .
    • Symmetric

      
      :  Strong band at 
      
      
      .
  • Reference: Trivedi et al. confirmed these assignments, noting shifts in the

    
     peak upon biofield treatment, validating its sensitivity to electronic environment [2].
    

References

  • Matkovic, S. R., Valle, G. M., & Briand, L. E. (2005). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Latin American Applied Research, 35(3), 189-193. Link

  • Trivedi, M. K., Patil, S., Shettigar, H., Bairwa, K., & Jana, S. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Pharmaceutica Analytica Acta, 6(7). Link

  • NIST Chemistry WebBook. (n.d.). Chloramphenicol IR Spectrum. National Institute of Standards and Technology.[11] Link

  • LibreTexts Chemistry. (2025).[12][1][13] Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitro-3-(piperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Nitro-3-(piperidin-1-yl)benzoic acid. Designed for researchers, chemists, and drug development professionals, our focus is on integrating field-proven safety practices with a deep understanding of the compound's structural chemistry to ensure minimal exposure and maximum safety. The procedures outlined herein are derived from a thorough analysis of the compound's constituent functional groups—an aromatic nitro group, a benzoic acid, and a piperidine ring—and data from structurally analogous molecules.

Hazard Assessment: A Structurally-Informed Approach

  • Aromatic Nitro Moiety : Aromatic nitro compounds are recognized for their potential toxicity. The nitro group is an electron-withdrawing group that can participate in various metabolic pathways, sometimes leading to cellular damage. Compounds like 2-Nitrobenzoic acid are known irritants.[1][2]

  • Benzoic Acid Moiety : The carboxylic acid group imparts acidic properties. Benzoic acid itself is known to cause skin irritation and serious eye damage.[3][4][5] Inhalation of dust can lead to respiratory tract irritation.[4][6][7]

  • Piperidine Moiety : As a cyclic secondary amine, the piperidine group can impart basicity and may cause irritation.

Based on the GHS classification of a closely related isomer, 5-Nitro-2-(piperidin-1-yl)benzoic acid, we can anticipate the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Therefore, all handling procedures must be designed to prevent inhalation of dust, and any direct contact with skin or eyes.

Core PPE Recommendations

To mitigate the identified risks, the following PPE is mandatory. This multi-layered approach provides robust protection during routine laboratory operations involving this compound.

PPE CategoryRecommended EquipmentRationale & Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.Protects against dust particles and potential splashes. The equipment should conform to NIOSH (US) or EN 166 (EU) standards.[9] A face shield offers an additional layer of protection for the entire face.[10]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber). Always inspect gloves for tears or punctures before use.Butyl rubber gloves offer excellent protection against a wide array of chemicals, including nitro compounds and acids.[11] Nitrile gloves provide good short-term protection.[12] Contaminated gloves should be removed promptly and disposed of as hazardous waste.
Body Protection A flame-retardant lab coat, fully buttoned with sleeves extended to the wrist. For larger-scale operations, a chemically-resistant apron is also recommended.Protects skin and personal clothing from contamination.[11][13] Contaminated lab coats must be removed immediately and decontaminated before reuse.[2][11]
Respiratory Protection A NIOSH-approved respirator is required if work is not performed within a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may suffice.[9] For higher-level protection, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[9]The primary route of exposure is inhalation of the powdered solid. Engineering controls like a fume hood are the first line of defense.[6] Respirators provide essential protection when engineering controls are insufficient or unavailable.

Operational Plan: Step-by-Step Protocols

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following protocols provide a self-validating system for handling 2-Nitro-3-(piperidin-1-yl)benzoic acid.

Preparation and Pre-Handling
  • Designate Work Area : All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[9]

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it within the fume hood before introducing the chemical.

  • Inspect PPE : Carefully examine all PPE for signs of damage or degradation before beginning the donning procedure.[9]

PPE Donning and Doffing Sequence
  • Donning (Putting On) :

    • Lab Coat

    • Respirator (if required)

    • Safety Goggles

    • Face Shield (if required)

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing (Taking Off) : This sequence is critical to prevent cross-contamination.

    • Remove outer gloves (if double-gloving).

    • Remove Face Shield.

    • Remove Lab Coat (turn inside out as you remove it).

    • Remove Safety Goggles.

    • Remove inner gloves.

    • Remove Respirator.

    • Wash hands thoroughly with soap and water. [6][7][14]

Safe Handling Workflow
  • Weighing and Transfer : Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.[7][9] If possible, use anti-static weigh boats.

  • Making Solutions : Add the solid to the solvent slowly. Never add solvent to the bulk solid.

  • Post-Handling : After handling is complete, decontaminate the work surface and any reusable equipment. Securely close the primary container of the chemical.

Spill and Disposal Plans

Emergency Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[9]

  • Control : Remove all ignition sources.[9]

  • Contain : For small spills, carefully sweep up the solid material using a HEPA-filter vacuum or by gently sweeping to avoid creating dust.[7] Place the collected material into a suitable, labeled container for disposal.[6][9]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal
  • Contaminated PPE : Disposable PPE, such as gloves, that is contaminated with the chemical must be disposed of as hazardous waste.[11] Do not place it in regular trash.

  • Chemical Waste : Unused compound and reaction waste must be collected in a designated, labeled hazardous waste container.[15] Nitro compounds may require specific waste streams and should never be mixed with incompatible chemicals or disposed of down the drain.[6][16][17] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines.

Visualization of Safety Workflow

The following diagram illustrates the critical decision-making and operational flow for safely handling 2-Nitro-3-(piperidin-1-yl)benzoic acid.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Handling & Post-Op cluster_doffing 4. Decontamination & Disposal prep_risk Assess Task-Specific Risks (e.g., scale, splash potential) prep_hood Verify Fume Hood Certification prep_risk->prep_hood prep_emergency Check Eyewash/Shower Access prep_hood->prep_emergency select_ppe Select Core PPE: - Goggles - Lab Coat - Nitrile/Butyl Gloves prep_emergency->select_ppe additional_ppe_q Additional Hazard? (e.g., large scale, no hood) select_ppe->additional_ppe_q add_ppe Add: - Face Shield - Respirator additional_ppe_q->add_ppe Yes don_ppe Don PPE in Correct Sequence additional_ppe_q->don_ppe No add_ppe->don_ppe handle Perform Chemical Handling in Fume Hood don_ppe->handle decontaminate Decontaminate Surfaces & Reusable Equipment handle->decontaminate doff_ppe Doff PPE in Correct Sequence (to avoid cross-contamination) decontaminate->doff_ppe dispose_waste Segregate Waste: 1. Contaminated PPE (Hazardous) 2. Chemical Waste (Hazardous) doff_ppe->dispose_waste wash Wash Hands Thoroughly dispose_waste->wash

Figure 1: PPE Selection and Decontamination Workflow.

References

  • Nitro Chemical Waste Disposal. Environmental Logistics, Inc.
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.
  • Benzoic acid - Safety d
  • Personal Protective Equipment for Chemical Exposures (7/24)
  • Benzoic Acid Standard Safety D
  • Material Safety Data Sheet for Benzoic Acid. Unknown Source.
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
  • Benzoic acid AGR Safety D
  • Benzoic Acid – Uses and Safety. VelocityEHS.
  • Laboratory Liquid Waste Disposal Flow Chart. Unknown Source.
  • 2-Nitrobenzoic acid Safety D
  • SAFETY DATA SHEET - 2-Nitrobenzoic acid. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • 5-Nitro-2-(piperidin-1-yl)benzoic acid. PubChem.
  • Personal Protective Equipment for Chemical Handling. Real Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.